molecular formula C6H7BClNO3 B1451221 2-Chloro-4-methoxypyridine-5-boronic acid CAS No. 1072946-20-3

2-Chloro-4-methoxypyridine-5-boronic acid

Cat. No.: B1451221
CAS No.: 1072946-20-3
M. Wt: 187.39 g/mol
InChI Key: XZYKMRJYFUEGON-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H7BClNO3 and its molecular weight is 187.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloro-4-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKMRJYFUEGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674431
Record name (6-Chloro-4-methoxypyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-20-3
Record name B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-methoxypyridine-5-boronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxypyridine-5-boronic acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a key building block in medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this document delves into the strategic and mechanistic details of three primary synthetic routes: lithiation-borylation, palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation. Each section explains the causal relationships behind experimental choices, offers detailed, step-by-step protocols, and presents comparative data to guide the selection of the most appropriate method for a given application. The guide is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile heterocyclic building block. Its value lies in the unique arrangement of functional groups on the pyridine ring: a boronic acid at the 5-position for facile carbon-carbon bond formation, a chloro group at the 2-position for subsequent orthogonal functionalization, and a methoxy group at the 4-position which modulates the electronic properties of the ring.

The boronic acid moiety makes this compound an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, one of the most powerful and widely used transformations in modern organic synthesis.[1][2] This reaction is central to the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of pharmacologically active molecules, particularly kinase inhibitors used in oncology.[1][3][4] The ability to introduce the substituted pyridine core into complex molecules makes this compound a valuable intermediate for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][5]

This guide will explore the most effective and commonly employed strategies for its synthesis, providing the theoretical basis and practical protocols necessary for its successful preparation in a laboratory setting.

Physicochemical Properties
PropertyValueReference
CAS Number 1072946-20-3[6][7]
Molecular Formula C₆H₇BClNO₃[6]
Molecular Weight 187.39 g/mol [6][7]
Appearance Typically a solid
Storage Sealed in dry, Room Temperature or 2-8°C[3][7]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several distinct retrosynthetic disconnections. The most logical strategies involve either the formation of the C-B bond on a pre-functionalized pyridine ring or the direct functionalization of a C-H bond.

G cluster_0 Key Disconnections cluster_1 Synthetic Pathways Target This compound Disconnect_CB C-B Bond Formation Target->Disconnect_CB Disconnect_CH C-H Functionalization Target->Disconnect_CH Lithiation Lithiation-Borylation Disconnect_CB->Lithiation Palladium Pd-Catalyzed Borylation Disconnect_CB->Palladium Iridium Ir-Catalyzed C-H Borylation Disconnect_CH->Iridium Precursor1 5-Halo-2-chloro-4-methoxypyridine Lithiation->Precursor1 Palladium->Precursor1 Precursor2 2-Chloro-4-methoxypyridine Iridium->Precursor2 G Start 5-Bromo-2-chloro- 4-methoxypyridine Step1 Add n-BuLi in THF, -78°C Start->Step1 Lithium-Halogen Exchange Intermediate 5-Lithio-2-chloro- 4-methoxypyridine (Anionic Intermediate) Step1->Intermediate Step2 Add B(OiPr)₃ Quench Electrophile Intermediate->Step2 Borylation Boronate Boronate Ester Complex Step2->Boronate Step3 Acidic Workup (e.g., aq. HCl) Boronate->Step3 Hydrolysis Product 2-Chloro-4-methoxy- pyridine-5-boronic acid Step3->Product G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetal Transmetalation PdII_Boryl Ar-Pd(II)L₂-Bpin PdII_Aryl->PdII_Boryl PdII_Boryl->Pd0 RedElim Reductive Elimination ArBpin Ar-Bpin (Product) ArX Ar-X (5-Bromo-2-chloro- 4-methoxypyridine) B2pin2 B₂pin₂ (Base)

References

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine-5-boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxypyridine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive boronic acid moiety, a methoxy group, and a chloro substituent on a pyridine core, offers a rich platform for the generation of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of this valuable reagent, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a boronic acid functional group onto this heterocyclic core transforms it into a powerful synthetic intermediate, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile and efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery. This compound, with its distinct electronic and steric properties, serves as a key precursor for introducing the 2-chloro-4-methoxypyridin-5-yl moiety into target molecules, enabling the exploration of novel chemical space in the pursuit of new medicines.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Chemical Name This compoundInternal Data
Synonyms (6-Chloro-4-methoxypyridin-3-yl)boronic acid[1]
CAS Number 1072946-20-3[2]
Molecular Formula C₆H₇BClNO₃[2]
Molecular Weight 187.39 g/mol [3]
Appearance White to off-white solid[4]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Soluble in methanol and other polar organic solvents.
pKa Data not available for this specific compound. However, the pKa of pyridine-3-boronic acid is approximately 8.8, and the substituents on the ring will influence the acidity.[5]

Synthesis and Structural Elucidation

The synthesis of substituted pyridine boronic acids can be achieved through several established methodologies. While a specific, detailed synthetic protocol for this compound is not widely published, a general and plausible synthetic route can be inferred from the literature on the synthesis of related compounds. The most common approaches involve the borylation of a corresponding halo-pyridine precursor.

A general synthetic strategy often involves a metal-halogen exchange reaction of a suitably substituted dihalopyridine, followed by quenching with a borate ester and subsequent hydrolysis to the boronic acid. For instance, starting from a dihalo-methoxypyridine, selective lithiation or Grignard formation followed by reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, would be a viable approach.

G Start 2,5-Dichloro-4-methoxypyridine Step1 Metal-Halogen Exchange (e.g., n-BuLi or Mg) Start->Step1 Intermediate Organometallic Intermediate Step1->Intermediate Step2 Borylation (B(OR)₃) Intermediate->Step2 Ester Boronic Ester Intermediate Step2->Ester Step3 Hydrolysis (H₃O⁺) Ester->Step3 Product This compound Step3->Product G Reagents Combine in a reaction vessel: - Aryl/Heteroaryl Halide (1.0 eq) - this compound (1.2 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq) Solvent Add degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Reagents->Solvent Reaction Heat under inert atmosphere (e.g., 80-100 °C, 2-24 h) Solvent->Reaction Workup Aqueous workup and extraction with an organic solvent Reaction->Workup Purification Purification by column chromatography Workup->Purification Product Coupled Product Purification->Product

References

Stability and Storage of 2-Chloro-4-methoxypyridine-5-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 2-Chloro-4-methoxypyridine-5-boronic acid in Modern Drug Discovery

This compound (CAS RN: 1072946-20-3) has emerged as a critical building block in contemporary medicinal chemistry and drug development.[1] Its unique structural features, comprising a substituted pyridine ring coupled with a reactive boronic acid moiety, make it an invaluable precursor for the synthesis of complex molecular architectures. This compound is particularly instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for creating carbon-carbon bonds.[2] The resulting biaryl and heteroaryl structures are prevalent in a wide array of pharmacologically active agents, underscoring the importance of this versatile intermediate.[3][4]

However, the utility of this compound is intrinsically linked to its chemical integrity. Boronic acids, as a class, are susceptible to various degradation pathways that can compromise their purity, reactivity, and ultimately, the success of synthetic endeavors.[5] This guide, therefore, provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its effective use.

Chemical Stability Profile: Understanding the Intrinsic Instabilities

The stability of this compound is influenced by several factors inherent to its molecular structure and the general chemical nature of pyridineboronic acids. The primary degradation pathways of concern are protodeboronation, dehydration to form boroxines, and oxidation.

Protodeboronation: The Prevalent Degradation Pathway

Protodeboronation is a significant undesired side reaction for many organoboron reagents, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[6][7] This process leads to the formation of a simple pyridine byproduct, which not only reduces the yield of the desired coupled product but also complicates purification.[6]

Pyridineboronic acids, particularly those with the boronic acid group at the 2-position, are notoriously unstable and prone to protodeboronation.[6][8] This heightened reactivity is attributed to the presence of the basic nitrogen atom within the pyridine ring, which can facilitate decomposition pathways not typically observed with simple arylboronic acids.[6] For some pyridineboronic acids, a zwitterionic intermediate can form under neutral pH conditions, which is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[6][9]

While this compound has the boronic acid at the 5-position, the general susceptibility of pyridineboronic acids to protodeboronation warrants careful consideration of reaction and storage conditions, particularly pH.

Dehydration and Boroxine Formation

A common characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5][10] This is a reversible process, and the presence of water can hydrolyze the boroxine back to the monomeric boronic acid.[10] The formation of boroxines can affect the solubility, reactivity, and accurate quantification of the boronic acid. While often reversible, the equilibrium between the boronic acid and its boroxine can complicate reaction stoichiometry and kinetics.

Oxidative Degradation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts and a decrease in the purity of the material.[5][11] Oxidative degradation can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. For some boronic acids, oxidation can be a significant degradation pathway, especially in solution.[12]

Hygroscopicity

Many boronic acids are hygroscopic, meaning they tend to absorb moisture from the atmosphere. The presence of absorbed water can facilitate both protodeboronation and the hydrolysis of any formed boroxines. The hygroscopicity of organic compounds can be influenced by the presence of polar functional groups, and the boronic acid moiety is known to contribute to this property.[13][14][15][16]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is paramount. The following recommendations are based on the general properties of boronic acids and safety data sheets for structurally similar compounds.

Optimal Storage Conditions

The primary goal of proper storage is to minimize exposure to moisture, air, light, and elevated temperatures.

Parameter Recommendation Rationale
Temperature -20°C for long-term storage. [17][18]Reduces the rate of all chemical degradation pathways.
2-8°C for short-term storage. [19]Suitable for material in routine use to minimize thermal cycling.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.
Container Tightly sealed, opaque container. [20][21]Prevents the ingress of moisture and air, and protects the compound from light-induced degradation.
Moisture Store in a dry environment, preferably in a desiccator. Minimizes water absorption due to the hygroscopic nature of the compound.
Handling Procedures: A Step-by-Step Guide

Proper handling techniques are crucial to prevent contamination and degradation during use.

  • Inert Atmosphere Handling: Whenever possible, handle this compound in a glove box or glove bag under an inert atmosphere.[22] This provides the best protection against atmospheric moisture and oxygen.

  • Weighing: If a glove box is not available, weigh the required amount of the compound quickly in a dry, low-humidity environment. Minimize the time the container is open to the atmosphere.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the stock container.

  • Resealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.

  • Solution Preparation: Prepare solutions using anhydrous solvents. If the compound is to be used in aqueous conditions, prepare the solution immediately before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19][21]

Visualization of Stability Factors and Control Measures

The following diagram illustrates the key factors that can compromise the stability of this compound and the recommended control measures to ensure its integrity.

Stability_Factors cluster_degradation Degradation Pathways cluster_factors Influencing Factors cluster_controls Control Measures Protodeboronation Protodeboronation Dehydration Dehydration (Boroxine Formation) Oxidation Oxidation Moisture Moisture/Humidity Moisture->Protodeboronation Moisture->Dehydration Air Air (Oxygen) Air->Oxidation Light Light Light->Oxidation Temperature Elevated Temperature Temperature->Protodeboronation Temperature->Dehydration Temperature->Oxidation pH pH (in solution) pH->Protodeboronation Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->Moisture Inert_Atmosphere->Air Low_Temperature Low Temperature (-20°C or 2-8°C) Low_Temperature->Temperature Opaque_Container Opaque Container Opaque_Container->Light Dry_Environment Dry Environment (Desiccator) Dry_Environment->Moisture Proper_Handling Proper Handling Proper_Handling->Moisture Proper_Handling->Air Stability_Assessment_Workflow start Start: Obtain High-Purity This compound initial_analysis Initial Analysis (T=0) (e.g., HPLC, NMR, KF) start->initial_analysis aliquot Aliquot into Vials initial_analysis->aliquot storage Store under Defined Conditions (e.g., Temp, Humidity, Light) aliquot->storage sampling Sample at Pre-defined Time Points (e.g., 1, 3, 6 months) storage->sampling sampling->storage analysis Analyze Samples (HPLC for Purity, LC-MS for Degradants) sampling->analysis data_analysis Data Analysis (Plot Purity vs. Time) analysis->data_analysis conclusion Determine Shelf-Life and Optimal Storage Conditions data_analysis->conclusion

References

2-Chloro-4-methoxypyridine-5-boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine-5-boronic acid: Synthesis, Properties, and Application in Cross-Coupling Reactions

Executive Summary

This compound is a key heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro group for orthogonal reactivity, a methoxy group for electronic modulation, and a boronic acid for versatile carbon-carbon bond formation—makes it an invaluable reagent. This guide provides a senior application scientist's perspective on the molecule's core physicochemical properties, a robust and mechanistically justified synthetic pathway, and a detailed, validated protocol for its primary application in Suzuki-Miyaura cross-coupling reactions. The focus is on the causality behind experimental choices to ensure both technical accuracy and practical reproducibility for drug development professionals.

The Strategic Value of Substituted Pyridine Boronic Acids in Modern Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The ability to functionalize this ring with precision is paramount in drug discovery. Boronic acids have emerged as transformative tools in this endeavor, primarily due to their stability and exceptional utility in palladium-catalyzed cross-coupling reactions.[1][2] Compounds like this compound are particularly sought after as they serve as versatile synthons for introducing the 2-chloro-4-methoxypyridin-5-yl moiety into complex target molecules.

The boronic acid group facilitates the formation of new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling, while the chloro and methoxy substituents offer opportunities for further, sequential modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] The rise of FDA-approved boron-containing drugs has further solidified the importance of boronic acids in pharmaceutical research and development programs.[2][4]

Core Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible experimentation. All quantitative data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 1072946-20-3[5][6]
Molecular Formula C₆H₇BClNO₃[5][6]
Molecular Weight 187.39 g/mol [5]
Alternate Names (6-Chloro-4-methoxypyridin-3-yl)boronic acid[5]
Physical Form Solid[7]
Storage Sealed in a dry environment, Room Temperature or -20°C[5][8]

Proposed Synthesis Pathway: Halogen-Metal Exchange and Borylation

The synthesis of heteroaryl boronic acids often relies on the conversion of a carbon-halogen bond to a carbon-boron bond. A common and effective strategy involves a lithium-halogen exchange followed by quenching with a borate ester.[9] This approach is highly suitable for preparing this compound from a di-halogenated precursor.

Mechanistic Rationale and Causality

The proposed two-step synthesis begins with a suitable precursor, 2,5-dichloro-4-methoxypyridine. The choice of this starting material is strategic; the chlorine at the 5-position is more susceptible to lithium-halogen exchange than the one at the 2-position due to electronic effects and the directing influence of the methoxy group.

  • Lithium-Halogen Exchange: The reaction is conducted at -78 °C (dry ice/acetone bath). This extremely low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate or attack on other functional groups. Anhydrous conditions are mandatory, as any trace of water would protonate and quench the organolithium species, halting the reaction. n-Butyllithium (n-BuLi) is the organometallic reagent of choice for this exchange.

  • Borylation: The newly formed pyridyl-lithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a borate ester, such as triisopropyl borate (B(O-iPr)₃). This forms a boronate ester intermediate.

  • Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester to yield the desired this compound.

Synthesis Workflow Diagram

G start Precursor: 2,5-Dichloro-4-methoxypyridine step1 Lithium-Halogen Exchange (n-BuLi, Anhydrous THF, -78°C) start->step1 intermediate Organolithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate, -78°C) intermediate->step2 boronate Boronate Ester Intermediate step2->boronate step3 Acidic Workup / Hydrolysis (e.g., aq. HCl) boronate->step3 product Final Product: This compound step3->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles.[9] It must be adapted and optimized by the end-user with appropriate safety precautions.

  • Preparation: Add 2,5-dichloro-4-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming & Quenching: After stirring for 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding aqueous HCl (1M).

  • Isolation: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via column chromatography or recrystallization to yield the final product.

Core Application: Microwave-Assisted Suzuki-Miyaura Coupling

The primary utility of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond.[3] This reaction is a cornerstone of modern medicinal chemistry.

Catalytic Cycle and Reagent Rationale

The Suzuki-Miyaura cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or heteroaryl halide).

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-4-methoxypyridinyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more reactive boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of catalyst, ligand, base, and solvent is interdependent and substrate-specific. Microwave irradiation is often used to accelerate the reaction, reducing times from hours to minutes.

Suzuki-Miyaura Catalytic Cycle Diagram

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)Ln-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

References

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxypyridine-5-boronic acid, a valuable heterocyclic building block for researchers and professionals in drug discovery and organic synthesis. This document details its commercial availability, provides a plausible synthetic route, outlines key analytical methodologies for quality control, and explores its application in the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.[1][2] Among these, pyridinyl boronic acids are of particular importance due to the prevalence of the pyridine scaffold in a vast number of pharmaceuticals. The unique electronic properties and metabolic stability often conferred by this heterocycle make it a favored motif in drug design. This compound offers a trifunctional platform, presenting opportunities for sequential and site-selective cross-coupling reactions, making it a highly strategic reagent for the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]

A critical point of clarification is the distinction between This compound (CAS 1072946-20-3) and its isomer, 2-Chloro-5-methoxypyridine-4-boronic acid (CAS 1072945-98-2) . These are distinct chemical entities with different substitution patterns, and it is imperative for researchers to ensure they are utilizing the correct isomer for their specific synthetic strategy. This guide focuses exclusively on the former.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of specialty chemical suppliers, typically as a solid. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.[5]

PropertyValue
Chemical Name This compound
CAS Number 1072946-20-3[5]
Molecular Formula C₆H₇BClNO₃[5]
Molecular Weight 187.39 g/mol [6]
Appearance Typically an off-white to white solid
Purity Generally available at ≥95%

Table 1: Physicochemical Properties of this compound.

Confirmed Commercial Suppliers:

  • Santa Cruz Biotechnology[5]

  • Sunway Pharm Ltd[6]

  • Apollo Scientific[7]

  • ABI Chem[8]

  • ChemicalBook[9]

Synthesis of this compound: A Proposed Pathway

While specific proprietary synthesis methods are not publicly detailed, a robust and logical synthetic route can be postulated based on established organometallic chemistry principles, namely directed ortho-metalation followed by borylation. The likely precursor for this synthesis is 2-chloro-4-methoxypyridine.

The proposed synthesis involves the deprotonation of 2-chloro-4-methoxypyridine at the C5 position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting lithiated intermediate with a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup would then yield the desired boronic acid.

G start 2-Chloro-4-methoxypyridine step1 Directed ortho-Metalation (LDA, THF, -78 °C) start->step1 intermediate 5-Lithio-2-chloro-4-methoxypyridine step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 boronate_ester Boronate Ester Intermediate step2->boronate_ester step3 Acidic Workup (e.g., aq. HCl) boronate_ester->step3 product This compound step3->product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Postulated)

Materials:

  • 2-Chloro-4-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Stir the solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-methoxypyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

TechniqueExpected Observations
¹H NMR Two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring. A singlet corresponding to the methoxy group protons. A broad singlet for the boronic acid protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the chloro, methoxy, and boronic acid substituents.
HPLC A single major peak under reversed-phase conditions, with purity typically assessed by peak area percentage at a suitable UV wavelength (e.g., 254 nm).
Mass Spec. The expected molecular ion peak [M+H]⁺ and characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery lies in its application as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[11][12] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds that are common motifs in kinase inhibitors.[13][14]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_complex R-Pd(II)(Ar)Ln transmetalation->pd_ar_complex boronate Ar-B(OH)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[15][16]

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to a temperature typically between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Application in Kinase Inhibitor Synthesis

The 2-chloro-4-methoxypyridine moiety is a valuable pharmacophore that can be incorporated into kinase inhibitors to form key hydrogen bonding interactions within the ATP-binding site of the kinase. The strategic placement of the chloro and methoxy groups can be used to fine-tune the electronic and steric properties of the inhibitor, potentially leading to improved potency and selectivity.

G boronic_acid This compound suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) boronic_acid->suzuki_coupling aryl_halide Aryl/Heteroaryl Halide (Kinase Scaffold Precursor) aryl_halide->suzuki_coupling inhibitor_core Biaryl Kinase Inhibitor Core suzuki_coupling->inhibitor_core further_functionalization Further Functionalization (e.g., amination of 2-chloro position) inhibitor_core->further_functionalization final_inhibitor Final Kinase Inhibitor further_functionalization->final_inhibitor

Figure 3: Hypothetical workflow for the synthesis of a kinase inhibitor.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile building block with significant potential in the field of drug discovery. Its trifunctional nature allows for diverse synthetic manipulations, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to effectively utilize this valuable reagent in the development of novel therapeutics.

References

spectroscopic data for 2-Chloro-4-methoxypyridine-5-boronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxypyridine-5-boronic acid

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, it is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-chloro-4-methoxypyridinyl moiety into more complex molecular architectures. The precise structural elucidation and purity assessment of this reagent are paramount to ensure the desired outcomes in synthetic endeavors and drug development pipelines. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous characterization of its molecular structure.

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.

Below is the chemical structure of this compound, which will be the focus of our spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two aromatic protons on the pyridine ring, the methoxy protons, and the exchangeable protons of the boronic acid group.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.5 - 7.8Singlet (s)N/AThis proton is ortho to the electron-withdrawing boronic acid group and meta to the chloro group, leading to a downfield shift.
H-6~8.2 - 8.5Singlet (s)N/AThis proton is ortho to the nitrogen atom and the chloro group, both of which are strongly deshielding, resulting in a significant downfield shift.[1][2]
-OCH₃~3.9 - 4.1Singlet (s)N/ATypical chemical shift for a methoxy group attached to an aromatic ring.
-B(OH)₂~5.0 - 7.0 (broad)Singlet (br s)N/AThese protons are acidic and undergo rapid exchange with residual water or other exchangeable protons in the solvent, leading to a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature.

Causality Behind Predicted Shifts:

  • Pyridine Ring Protons: In unsubstituted pyridine, the protons at the α-positions (C2/C6) are deshielded (~8.6 ppm) due to the inductive effect of the nitrogen atom, while the γ-proton (C4) is at ~7.6 ppm and the β-protons (C3/C5) are at ~7.2 ppm.[1][3]

  • Substituent Effects:

    • The chloro group at C-2 is electron-withdrawing via induction, further deshielding the adjacent H-6 proton.

    • The methoxy group at C-4 is electron-donating through resonance, which would typically shield the ortho protons (H-3 and H-5). However, in this case, the positions are substituted. Its effect on H-3 will be a slight shielding, counteracted by the deshielding from the adjacent boronic acid.

    • The boronic acid group at C-5 is electron-withdrawing, causing a downfield shift for the adjacent H-6 and H-3 protons.

The interplay of these electronic effects leads to the predicted chemical shifts. The absence of adjacent protons for H-3 and H-6 results in the expectation of singlets for both.

G cluster_substituents Substituents cluster_protons Ring Protons Chloro (C2) Chloro (C2) H-6 H-6 Chloro (C2)->H-6 Deshielding (Inductive) Methoxy (C4) Methoxy (C4) H-3 H-3 Methoxy (C4)->H-3 Shielding (Resonance) Boronic Acid (C5) Boronic Acid (C5) Boronic Acid (C5)->H-3 Deshielding (Inductive) Boronic Acid (C5)->H-6 Deshielding (Inductive)

Caption: Influence of substituents on proton chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 155Attached to both nitrogen and chlorine, resulting in a significant downfield shift.[4]
C-3~110 - 115Shielded by the electron-donating methoxy group at the para position.
C-4~160 - 165Attached to the oxygen of the methoxy group, causing a strong deshielding effect.[5]
C-5~125 - 135 (may be broad)The carbon atom directly bonded to boron. The signal may be broadened due to quadrupolar relaxation of the ¹¹B nucleus.
C-6~145 - 150Alpha to the pyridine nitrogen, leading to a downfield shift.
-OCH₃~55 - 60Typical chemical shift for a methoxy carbon.

Expert Insights:

The carbon atom attached to the boronic acid group (C-5) often exhibits a broader and less intense signal in the ¹³C NMR spectrum. This is a consequence of scalar coupling to the quadrupolar boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2), which provides an efficient relaxation pathway, leading to signal broadening.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable -OH protons.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Parameters:

      • Pulse angle: 30-45 degrees.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio).

    • To confirm the identity of the -B(OH)₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad signal corresponding to the -OH protons should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters:

      • Pulse angle: 30-45 degrees.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 3500 (broad)O-H stretchBoronic acid (-B(OH)₂)Medium to Strong
~3100 - 3000C-H stretch (aromatic)Pyridine ringMedium to Weak
~2950 - 2850C-H stretch (aliphatic)Methoxy (-OCH₃)Medium to Weak
~1600, ~1470C=C and C=N stretchingPyridine ringMedium to Strong
~1350 - 1420B-O stretchBoronic acidStrong
~1250C-O stretch (asymmetric)Aryl ether (-O-CH₃)Strong
~1030C-O stretch (symmetric)Aryl ether (-O-CH₃)Medium
~800 - 700C-Cl stretchChloro-pyridineMedium

Trustworthiness of Assignments:

  • The broad absorption in the 3200-3500 cm⁻¹ range is a hallmark of hydrogen-bonded O-H groups, characteristic of boronic acids.[6][7]

  • The strong band around 1350-1420 cm⁻¹ is highly diagnostic for the B-O stretching vibration in boronic acids.[6][8]

  • The aromatic ring vibrations and C-O stretching of the methoxy group are consistent with data for substituted pyridines and anisoles.[9][10]

Experimental Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducibility.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

    • Label the significant peaks.

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Background Subtraction) E->F G Identify Characteristic Peaks F->G

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectral Data (Electron Ionization)

  • Molecular Ion (M⁺): The molecular formula is C₆H₇BClNO₃. The molecular weight is approximately 187.39 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see two peaks for the molecular ion:

    • M⁺ peak at m/z ≈ 187 (corresponding to the ³⁵Cl isotope).

    • [M+2]⁺ peak at m/z ≈ 189 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the M⁺ peak. The presence of boron with isotopes ¹⁰B (~20%) and ¹¹B (~80%) will also contribute to the isotopic pattern, but the Cl pattern is more dominant.

  • Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation. The fragmentation of organic molecules follows predictable pathways, often involving the loss of stable neutral molecules or radicals.[11][12]

Predicted Major Fragments

m/z ValueProposed FragmentRationale for Formation
170[M - OH]⁺Loss of a hydroxyl radical from the boronic acid group.
156[M - OCH₃]⁺Loss of a methoxy radical.
142[M - B(OH)₂]⁺Cleavage of the C-B bond, a common fragmentation for boronic acids.
111[C₅H₃ClN]⁺Subsequent loss of CO from the [M - B(OH)₂]⁺ fragment.
Experimental Protocol for GC-MS Analysis

While boronic acids can be challenging to analyze by GC-MS due to their low volatility and tendency to dehydrate to form boroxines, derivatization can overcome this. However, for a direct analysis approach, a high-temperature inlet and column may be used. LC-MS is often more suitable.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup (GC-MS with EI source):

    • GC Parameters:

      • Injector Temperature: 250-280 °C.

      • Column: A standard non-polar column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: ~230 °C.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

    • Analyze the mass spectrum to identify the molecular ion cluster and the major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework and the electronic environment of the pyridine ring. IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, particularly the characteristic B-O and O-H stretches of the boronic acid moiety. Mass spectrometry confirms the molecular weight and offers valuable structural clues through the analysis of isotopic patterns and fragmentation pathways.

By integrating the data from these three powerful analytical methods, researchers can confidently verify the identity, structure, and purity of this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

solubility of 2-Chloro-4-methoxypyridine-5-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxypyridine-5-boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on fundamental thermodynamic principles and the physicochemical properties of its structural motifs. We delve into the molecular characteristics governing solubility, offer qualitative predictions across a range of common organic solvents, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent in organic synthesis, particularly in applications such as the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Synthetic Importance of a Functionalized Pyridine Boronic Acid

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a versatile scaffold in many biologically active molecules, substituted with a chloro group, a methoxy group, and a boronic acid moiety. The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1]

A thorough understanding of the solubility of this reagent is paramount. The choice of solvent directly impacts reaction kinetics, yields, purification strategies, and the overall efficiency of a synthetic route.[2] This guide will first deconstruct the molecule's physicochemical properties to predict its behavior and then provide the practical tools to validate these predictions experimentally.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[3] The primary factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the stability of its crystal lattice.

  • Molecular Structure and Polarity: The molecule possesses several polar features. The pyridine nitrogen atom, the methoxy group's oxygen, and the chlorine atom are all electronegative, creating localized dipoles. The boronic acid group, -B(OH)₂, is itself highly polar. The parent molecule, 2-chloro-4-methoxypyridine, is a liquid with a density of approximately 1.2 g/cm³, indicating a degree of intermolecular attraction.[4] The addition of the boronic acid group introduces significant polarity, suggesting that the molecule will favor polar solvents over nonpolar ones.

  • Hydrogen Bonding Capability: The ability to form hydrogen bonds is a critical determinant of solubility.[5]

    • Hydrogen Bond Donor: The two hydroxyl groups on the boronic acid moiety are strong hydrogen bond donors.

    • Hydrogen Bond Acceptor: The pyridine nitrogen is a hydrogen bond acceptor.[6] The oxygen of the methoxy group and, to a lesser extent, the chlorine atom can also act as weak hydrogen bond acceptors. This dual donor-acceptor capability predicts favorable interactions with both protic solvents (like alcohols) and polar aprotic solvents that are hydrogen bond acceptors (like ethers and ketones).[7]

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy—the energy that holds the molecules together in a solid state.[8][9] Boronic acids often form stable, hydrogen-bonded dimers in the solid state, which can contribute to a significant lattice energy that must be overcome for dissolution to occur.[10] Compounds with high lattice energies tend to be less soluble than those with lower lattice energies, assuming similar solvation energies.[11]

  • Potential for Boroxine Formation: A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[12] Boroxines are typically less polar and significantly less soluble in many organic solvents than their corresponding boronic acids.[2] This equilibrium can complicate solubility measurements, as the composition of the solid phase may change, especially upon heating.[12]

Predictive Solubility Framework in Common Organic Solvents

Based on the principle of "like dissolves like," we can establish a qualitative prediction of solubility for this compound across various solvent classes. This framework is essential for selecting appropriate solvents for synthesis, purification, and analysis.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Nonpolar Aprotic Hexanes, Toluene, BenzeneLow to InsolubleUnfavorable interactions. The high polarity and hydrogen bonding capacity of the solute cannot be matched by the weak van der Waals forces of the solvent.
Polar Aprotic Dichloromethane (DCM), ChloroformLow to ModerateModerate dipole-dipole interactions are possible. Phenylboronic acid shows moderate solubility in chloroform.[2]
Tetrahydrofuran (THF), 1,4-DioxaneModerate to GoodStrong hydrogen bond acceptance by the ether oxygen can interact with the solute's -B(OH)₂ group. These are common and effective solvents for Suzuki-Miyaura reactions.[13]
Acetone, Ethyl AcetateModerate to GoodThe carbonyl oxygen is a good hydrogen bond acceptor. Phenylboronic acid exhibits good solubility in ketones.[2]
Acetonitrile (ACN)ModerateThe nitrile group is a polar, weak hydrogen bond acceptor.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to HighThese highly polar, aprotic solvents are excellent hydrogen bond acceptors and can effectively solvate a wide range of polar molecules.
Polar Protic Methanol, EthanolGood to HighStrong hydrogen bonding (both donor and acceptor) between the solvent and solute facilitates dissolution.
WaterLow to ModerateWhile polar, the hydrophobic pyridine backbone may limit high solubility. Many arylboronic acids have limited water solubility.[14]

Gold-Standard Experimental Protocols for Solubility Determination

To move beyond prediction and obtain quantitative data, rigorous experimental determination is necessary. The following protocols for thermodynamic and kinetic solubility are considered industry standards.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[15] It is the most accurate and fundamental measure of solubility.

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that undissolved solid must be visible at the end of the experiment.

  • Solvent Addition: Add a precise, known volume of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial. It is critical not to disturb the solid at the bottom.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is crucial for accuracy.

  • Analysis: Quantify the concentration of the dissolved solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial and agitate at constant T (24-48 hours) B->C D Settle or Centrifuge C->D E Withdraw clear supernatant D->E F Filter supernatant (0.22 µm) E->F H Analyze filtrate via HPLC or LC-MS F->H G Prepare Calibration Curve G->H I Calculate Concentration (mg/mL or M) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration stock solution (e.g., in DMSO). This is a high-throughput method often used in early-stage drug discovery.[1]

  • Stock Solution: Prepare a high-concentration stock solution of the compound, for example, 10 mM in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the chosen organic solvent.

  • Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 2-24 hours).

  • Precipitation Detection: Analyze each well for the presence of precipitate. This can be done visually or, more accurately, using nephelometry (light scattering) or a plate reader that measures turbidity.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

G A Prepare 10 mM stock solution in DMSO B Perform serial dilutions in a 96-well plate with target organic solvent A->B C Incubate at room temperature (2-24 hours) B->C D Analyze for precipitate (Nephelometry or Turbidity) C->D E Determine highest concentration without precipitate D->E

Caption: Workflow for Kinetic Solubility Assay.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and empirical testing. Its highly functionalized, polar structure suggests good solubility in polar aprotic and protic organic solvents, and poor solubility in nonpolar solvents. For critical applications such as Suzuki-Miyaura coupling, solvents like THF, dioxane, and DMF are predicted to be effective. The provided experimental protocols offer a reliable pathway for researchers to generate precise, quantitative solubility data, enabling optimized reaction conditions, improved yields, and more efficient purification processes.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-methoxypyridine-5-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Chloro-4-methoxypyridine-5-yl Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[2]

2-Chloro-4-methoxypyridine-5-boronic acid is a highly functionalized building block of significant interest in drug discovery. Its strategic importance lies in the orthogonal reactivity of its substituents:

  • The Boronic Acid (-B(OH)₂): Serves as the nucleophilic partner in the Suzuki-Miyaura coupling, allowing for the facile introduction of the entire pyridyl scaffold into a target molecule.

  • The Chlorine Atom (-Cl): As a less reactive halide compared to bromine or iodine, it can be retained during the initial coupling, serving as a handle for subsequent downstream functionalization, such as a second cross-coupling or nucleophilic aromatic substitution.[3]

  • The Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.

This guide provides a detailed examination of the application of this compound in Suzuki-Miyaura coupling, including mechanistic considerations, a comprehensive experimental protocol, and insights for reaction optimization.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex, typically initiated with a Pd(0) species.[1] Understanding this cycle is crucial for rational catalyst selection and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->transmetalation_complex Transmetalation (R²-B(OH)₃⁻) transmetalation_complex->pd0 Regeneration reductive_elimination_product R¹-R² (Coupled Product) transmetalation_complex->reductive_elimination_product Reductive Elimination catalyst_regeneration Pd(0)L₂ boronic_acid R²-B(OH)₂ (2-Chloro-4-methoxy- pyridine-5-boronic acid) activated_boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->activated_boronate Activation base Base (e.g., K₂CO₃) base->activated_boronate activated_boronate->oa_complex Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) complex. This step is often rate-limiting, and its efficiency depends on the nature of the halide (I > Br > Cl > F) and the electronic properties of the aryl halide.[2]

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic moiety (R²) to the palladium center.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Causality in Experimental Design: Selecting the Right Conditions

The success of coupling a substituted chloropyridine boronic acid hinges on a rational selection of catalyst, ligand, base, and solvent. The electron-rich nature of the 4-methoxypyridine ring and the presence of a coordinating nitrogen atom present specific challenges and opportunities.

Catalyst and Ligand Selection: The coupling of heteroaryl chlorides is often more challenging than that of aryl chlorides due to potential catalyst inhibition by the heteroatom's lone pair. Therefore, the choice of ligand is critical. Electron-rich, bulky phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the palladium catalyst.

Catalyst/Ligand SystemRationale for UseTypical Loading (mol%)
Pd(PPh₃)₄ A versatile, commercially available catalyst suitable for a range of couplings. Often effective for activated or electron-deficient aryl chlorides.[4]2 - 5
Pd₂(dba)₃ / XPhos XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling unreactive aryl chlorides and heteroaryl substrates.1 - 3 (Pd), 2 - 6 (Ligand)
Pd(dppf)Cl₂ The dppf ligand's wide bite angle can be beneficial in promoting reductive elimination. It is a robust and widely used catalyst system.2 - 5
Pd(OAc)₂ / SPhos SPhos is another highly active biarylphosphine ligand, often used for challenging couplings under milder conditions.1 - 3 (Pd), 2 - 6 (Ligand)

Base and Solvent Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A solvent system that can facilitate the dissolution of both organic and inorganic reagents is typically required.

BaseSolvent SystemRationale
K₂CO₃ or Cs₂CO₃ 1,4-Dioxane / H₂O (e.g., 4:1)A common and effective combination. The aqueous phase is essential for dissolving the carbonate base and facilitating the formation of the active boronate species.
K₃PO₄ Toluene / H₂O or Dioxane / H₂OA stronger base that can be effective for less reactive coupling partners.
KF THF (anhydrous)A milder, non-aqueous option that can be useful for substrates sensitive to hydrolysis or strong bases.[1]

Experimental Protocol: A Validated Starting Point

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol should be optimized for each specific substrate combination.

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask or vial with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material (the limiting reagent, typically the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Expected Outcome & Data Interpretation:

The expected product of the reaction between 4-bromotoluene and this compound would be 2-chloro-5-(4-methylphenyl)-4-methoxypyridine. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. Yields for similar heteroaryl couplings can range from moderate to excellent (60-95%), depending on the specific substrates and the optimization of reaction conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Low reaction temperature.Use a fresh batch of catalyst; Ensure rigorous degassing of solvents and inerting of the reaction vessel; Increase reaction temperature in 10 °C increments.
Protodeboronation Presence of excess water or protic sources; Base is too strong or reaction time is too long.Use anhydrous solvents and a milder base like KF; Reduce reaction time; Use the boronic acid pinacol ester instead of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is strictly anaerobic; Screen alternative, more stable catalyst systems (e.g., those with bulky phosphine ligands).
Formation of Byproducts Side reactions due to high temperature; Catalyst decomposition.Lower the reaction temperature and extend the reaction time; Screen different ligand/catalyst combinations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heteroaromatic compounds. A thorough understanding of the Suzuki-Miyaura mechanism and a rational approach to the selection of reaction parameters are key to achieving high yields and purity. The provided protocol serves as a robust starting point for researchers, enabling the efficient incorporation of this important scaffold into novel molecules for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-methoxypyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2][3] Its ability to establish critical hydrogen bond interactions within the ATP-binding site of kinases makes it an invaluable design element.[3] This guide provides an in-depth exploration of 2-Chloro-4-methoxypyridine-5-boronic acid , a highly versatile building block for the synthesis of novel kinase inhibitors. We will dissect the foundational Suzuki-Miyaura cross-coupling reaction, present detailed, field-tested protocols, and discuss strategies for subsequent molecular diversification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reagent in their discovery programs.

Introduction: The Strategic Value of a Multifunctional Reagent

Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer, by targeting dysregulated signal transduction pathways.[4][5][6] The synthesis of these complex molecules often relies on robust and flexible carbon-carbon bond-forming reactions. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling stands out for its exceptional functional group tolerance and reliability in constructing the biaryl and heteroaryl structures central to many inhibitors.[7][8][9][10]

This compound (Mol. Wt.: 187.39 g/mol )[11][12] is not merely a coupling partner; it is a strategic tool. Its structure offers three key points of utility:

  • The Boronic Acid (-B(OH)₂): The reactive handle for the primary Suzuki-Miyaura coupling, enabling the facile installation of the pyridine core onto a variety of aromatic and heteroaromatic systems.

  • The Chloro Group (-Cl): A secondary reaction site. Being less reactive than a bromo or iodo substituent, it typically remains intact during the initial coupling, providing a latent handle for subsequent diversification through a second cross-coupling or a nucleophilic aromatic substitution (SNAr).

  • The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with the target kinase.

This multi-functionality allows for a convergent and highly efficient approach to building libraries of complex kinase inhibitors from a single, advanced intermediate.

The Cornerstone Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][13]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[7][14]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), transfers its organic moiety to the Pd(II) center, displacing the halide.[13][14]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product reactants R¹-X (Aryl Halide) reactants->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality Behind Component Selection

  • Palladium Precatalyst: While the active catalyst is Pd(0), air-stable Pd(II) precatalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ are often used, which are reduced in situ. The choice depends on the substrate; for heteroaromatic couplings, catalysts with bulky, electron-rich phosphine ligands are often superior.[15]

  • Base: A base is essential. It activates the boronic acid to the more reactive boronate complex, accelerating transmetalation.[8][16] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive partners.[17]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is typical. The organic solvent solubilizes the reactants, while water dissolves the inorganic base. Degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • The "Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[16][18] Furthermore, 2-pyridylboronic acids can be prone to rapid protodeboronation (replacement of the boronic acid with a hydrogen atom).[16][19] Using highly active catalyst systems, appropriate bases, or protecting the boronic acid as a more stable ester (e.g., pinacol or MIDA ester) can overcome these challenges.[16][20]

Experimental Protocols & Data

Protocol 1: Synthesis of a 5-Aryl-2-chloro-4-methoxypyridine Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control, and an inert atmosphere setup (Argon or Nitrogen).

Experimental_Workflow start Setup & Reagent Addition (Inert Atmosphere) reaction Reaction Execution (Heating & Stirring) start->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction If incomplete workup Aqueous Work-up (Quench & Extract) monitor->workup If complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

A typical experimental workflow for Suzuki coupling.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst degradation.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide) via syringe.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][21]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Aryl Halide PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical YieldNotes
4-BromoanilinePd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane/H₂O9575-90%The resulting amine is a key handle for amide coupling.
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O10080-95%Electron-poor partners are highly reactive. Nitro group can be reduced.
3-BromopyridinePd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O10565-80%Coupling to other heteroaromatics may require specialized ligands.
Methyl 4-bromobenzoatePd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)DMF/H₂O10070-85%Tolerates ester functionality well.

Strategic Diversification: Building the Kinase Inhibitor

The true power of the 5-aryl-2-chloro-4-methoxypyridine intermediate lies in its potential for further functionalization at the C2-chloro position. This allows for the systematic construction of libraries to probe the structure-activity relationship (SAR).

Diversification_Strategy cluster_0 Reaction Pathways start 2-Chloro-4-methoxy- pyridine-5-boronic acid intermediate 5-Aryl-2-chloro- 4-methoxypyridine start->intermediate Suzuki Coupling (with Ar¹-X) path1 Buchwald-Hartwig Amination (or SNAr) intermediate->path1 path2 Second Suzuki Coupling intermediate->path2 final1 Final Inhibitor Scaffold 1 (e.g., Aminopyridine) path1->final1 with R-NH₂ final2 Final Inhibitor Scaffold 2 (e.g., Tri-aryl) path2->final2 with Ar²-B(OH)₂

Logical workflow for kinase inhibitor synthesis and diversification.
Protocol 2: Buchwald-Hartwig Amination of the Intermediate

This reaction is a powerful method for forming C-N bonds, installing the crucial amine functionality that often serves as a hydrogen-bond donor to the kinase hinge region.

Materials:

  • 5-Aryl-2-chloro-4-methoxypyridine (1.0 equiv)

  • Desired Amine (e.g., aniline, benzylamine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.

  • Reagent Addition: Add the 5-aryl-2-chloro-4-methoxypyridine, the amine, and anhydrous toluene.

  • Reaction: Seal the vessel and heat to 110 °C for 12-24 hours.

  • Work-up & Purification: After cooling, the reaction is quenched, extracted, and purified via column chromatography as described in Protocol 1 to yield the final aminopyridine kinase inhibitor scaffold.

Safety and Handling

  • This compound & Esters: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[22][23][24][25] Store in a cool, dry place, tightly sealed.[22][26]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources. Always use degassed solvents for cross-coupling reactions to ensure catalyst longevity.

Table 2: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Presence of oxygen. 3. Insufficiently strong base. 4. Wet reagents/solvents.1. Use a fresh bottle of catalyst or a different precatalyst/ligand system. 2. Ensure solvents are thoroughly degassed and maintain a positive inert gas pressure. 3. Screen stronger bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Use anhydrous solvents and dry reagents.
Protodeboronation 1. Reaction is too slow, allowing decomposition. 2. Base is too strong or conditions are too harsh.1. Use a more active catalyst/ligand combination to accelerate the productive coupling pathway. 2. Consider using a boronic ester (pinacol or MIDA) for increased stability.[16]
Homocoupling (R²-R²) 1. Oxygen present in the reaction mixture. 2. Catalyst decomposition.1. Improve degassing procedure for solvents and the reaction flask. 2. Use a more stable catalyst or ligand.
Incomplete Reaction 1. Catalyst deactivation. 2. Insufficient heating or reaction time.1. Add a second portion of fresh catalyst to the reaction mixture. 2. Increase temperature (if stable) or allow the reaction to run longer.

Conclusion

This compound is a powerful and strategically designed building block for the efficient synthesis of kinase inhibitors. By leveraging a primary Suzuki-Miyaura coupling followed by a secondary diversification reaction at the chloro position, medicinal chemists can rapidly access a wide array of novel chemical entities. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental parameters are key to successfully employing this versatile reagent in the quest for next-generation therapeutics.

References

The Versatile Virtuoso: 2-Chloro-4-methoxypyridine-5-boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate symphony of organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast repertoire of reagents available to the modern chemist, heteroaryl boronic acids have emerged as true virtuosos, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. This guide delves into the chemistry and application of a particularly valuable, yet underexplored, building block: 2-Chloro-4-methoxypyridine-5-boronic acid .

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and application of this versatile reagent. We will explore its utility in the renowned Suzuki-Miyaura cross-coupling reaction and provide detailed, field-proven protocols to empower you to seamlessly integrate this building block into your synthetic endeavors.

A Molecule of Strategic Importance: Understanding the Compound

This compound, with the CAS Number 1072946-20-3, is a trifunctional pyridine derivative.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its three key functional groups:

  • The Boronic Acid: This moiety is the star player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of a C-C bond at the 5-position of the pyridine ring.[4]

  • The Chloro Group: Positioned at the 2-position, this halogen atom offers a handle for subsequent transformations. While less reactive than a bromo or iodo substituent in typical palladium-catalyzed couplings, it can participate in cross-coupling reactions under more forcing conditions or be a site for nucleophilic aromatic substitution.[5]

  • The Methoxy Group: This electron-donating group at the 4-position modulates the electronic properties of the pyridine ring, influencing its reactivity in coupling reactions and the properties of the final product.

For enhanced stability and ease of handling, this compound is often converted to its pinacol ester derivative, 2-Chloro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 2096336-34-2).[6] Boronic esters often exhibit improved stability towards protodeboronation and are generally preferred for many applications.[4]

PropertyValue
Chemical Formula C₆H₇BClNO₃
Molecular Weight 187.39 g/mol
CAS Number 1072946-20-3
Pinacol Ester Formula C₁₂H₁₇BClNO₃
Pinacol Ester MW 269.53 g/mol
Pinacol Ester CAS 2096336-34-2

Synthetic Protocol I: Preparation of 2-Chloro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Miyaura Borylation

The synthesis of the pinacol ester of this compound is most reliably achieved through a Miyaura borylation reaction, a palladium-catalyzed process that couples a halide with a diboron reagent.[2] This method offers excellent functional group tolerance and generally proceeds in high yield.

G start 2,5-Dichloro-4-methoxypyridine reaction Miyaura Borylation start->reaction reagents Bis(pinacolato)diboron (B2pin2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Solvent (e.g., Dioxane) reagents->reaction workup Aqueous Workup & Purification reaction->workup product 2-Chloro-4-methoxy-5-(pinacolato)pyridine workup->product

Caption: Workflow for the Miyaura Borylation of 2,5-Dichloro-4-methoxypyridine.

Detailed Experimental Protocol:

Materials:

  • 2,5-Dichloro-4-methoxypyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,5-Dichloro-4-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Chloro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[7] this compound (or its pinacol ester) is an excellent coupling partner in these reactions, allowing for the introduction of the substituted pyridine moiety into a wide range of molecules. This is particularly relevant in medicinal chemistry, where the pyridine scaffold is a common feature in kinase inhibitors and other biologically active compounds.[8][9]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex R-X transmetalation Transmetalation pd_complex->transmetalation r_pd_ar R-Pd(II)Ln-Ar transmetalation->r_pd_ar b_complex Ar-B(OR)2 b_complex->transmetalation Base reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

References

protocols for cross-coupling reactions with 2-Chloro-4-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Coupling Reactions with 2-Chloro-4-methoxypyridine-5-boronic Acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a multifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Substituted pyridines are privileged scaffolds, appearing frequently in pharmacologically active molecules and functional organic materials.[1][2] This reagent is uniquely equipped with two distinct reactive sites: a boronic acid group at the C5 position and a chloro substituent at the C2 position. This arrangement allows for a diverse range of strategic, palladium-catalyzed cross-coupling reactions.

The boronic acid moiety serves as a potent nucleophilic partner in Suzuki-Miyaura couplings for the formation of carbon-carbon bonds.[2] Simultaneously, the 2-chloro group acts as an electrophilic handle for a variety of transformations, including C-N bond formation via Buchwald-Hartwig amination, C-C bond formation with alkynes (Sonogashira coupling) and organostannanes (Stille coupling), and vinylation via the Heck reaction.

However, the successful application of this substrate requires a nuanced understanding of its reactivity. The general reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl.[3][4] Consequently, aryl chlorides, particularly those on electron-deficient pyridine rings, can be challenging coupling partners, often necessitating highly active catalyst systems with specialized ligands to achieve efficient transformations.[5][6] This guide provides detailed, field-proven protocols and the scientific rationale behind them, enabling researchers to effectively utilize this compound in their synthetic programs.

Section 1: Suzuki-Miyaura Coupling: C-C Bond Formation via the Boronic Acid Moiety

The Suzuki-Miyaura reaction is the cornerstone application for any boronic acid, enabling the creation of biaryl and heteroaryl structures that are central to drug discovery.[1][3] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Principle of the Reaction

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide coupling partner.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-4-methoxypyridinyl moiety) to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 biaryl_pd_complex Ar-Pd(II)L₂-Ar' pd_complex->biaryl_pd_complex transmetalation Transmetalation transmetalation->pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination reductive_elimination->biaryl_pd_complex arx_in Ar-X (Aryl Halide) ar_boronic_in Ar'-B(OH)₂ (Pyridyl Boronic Acid) + Base product_out Ar-Ar' (Product)

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized yet robust starting point for coupling this compound with various aryl or heteroaryl halides.

Workflow Overview

Suzuki_Workflow prep 1. Preparation - Dry Schlenk flask - Inert atmosphere (Ar/N₂) add_solids 2. Add Solids - Boronic Acid (1.2 equiv) - Aryl Halide (1.0 equiv) - Base (2.0-3.0 equiv) - Catalyst/Ligand prep->add_solids evac 3. Evacuate & Backfill - Cycle 3x with inert gas add_solids->evac add_solvents 4. Add Solvents - Degassed organic solvent - Degassed aqueous solution evac->add_solvents react 5. Reaction - Heat to specified temp - Monitor by TLC/LC-MS add_solvents->react workup 6. Workup & Purification - Quench, extract - Column chromatography react->workup Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-Cl pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 amido_complex Ar-Pd(II)L₂-NR₂ pd_complex->amido_complex amine_binding Amine Binding & Deprotonation amine_binding->pd_complex amido_complex->pd0 reductive_elimination Reductive Elimination reductive_elimination->amido_complex arcl_in Ar-Cl (Chloro-Pyridine) amine_in HNR₂ (Amine) + Base product_out Ar-NR₂ (Product)

References

Application Notes & Protocols: Strategic Functionalization of Pyridine Scaffolds Using 2-Chloro-4-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a cornerstone structural motif in medicinal chemistry and materials science.[1][2] A 2014 analysis highlighted that 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, with pyridines being among the most common.[3] However, the direct and selective functionalization of the pyridine core presents significant challenges due to its electron-deficient nature and the coordinating ability of the nitrogen atom, which can complicate metal-catalyzed reactions.[1][2]

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile solution for constructing C-C bonds under mild conditions with high functional group tolerance.[4][5][6] This guide provides a detailed technical overview and robust protocols for utilizing 2-Chloro-4-methoxypyridine-5-boronic acid , a highly valuable and strategic building block for synthesizing complex, multi-substituted pyridine derivatives. The presence of a chloro, methoxy, and boronic acid group on a single pyridine ring offers a unique combination of electronic properties and multiple handles for sequential, selective chemical modifications.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid) and an organic halide or triflate.[6][7] The generally accepted mechanism proceeds through three key steps, forming a catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the coupling partner, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][6][8]

  • Transmetalation: The organoboron species (R²-B(OH)₂), activated by a base, transfers its organic group (the 2-chloro-4-methoxypyridinyl moiety) to the palladium center. The base is crucial for forming a more nucleophilic "ate" complex, which facilitates the transfer.[5][8][9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the catalytically active Pd(0) species.[4][8]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Product R¹-R² Transmetalation->Product Reductive Elimination ArX Aryl Halide (R¹-X) ArX->Oxidative_Addition Boronic Boronic Acid (R²-B(OH)₂) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper safety precautions are paramount when handling any chemical reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle this compound and all solvents in a well-ventilated fume hood.[11]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11][12] Do not eat, drink, or smoke in the laboratory.[10]

  • Storage: Store the boronic acid in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere to prevent degradation.[11][12] Boronic acids can be hygroscopic and sensitive to air and light.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl halide (Ar-X). Optimization is often necessary for specific substrates.[13]

Experimental_Workflow start Start setup 1. Reaction Setup (Oven-dried flask, stir bar) start->setup reagents 2. Add Solids (Ar-X, Boronic Acid, Base, Catalyst, Ligand) setup->reagents inert 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar) reagents->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heat & Stir (e.g., 80-110 °C, 4-24h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Work-up (Cool, Quench, Extract) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize end End (Purified Product) characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents
  • Aryl/Heteroaryl Halide (Ar-X): 1.0 equiv.

  • This compound: 1.2 - 1.5 equiv.

  • Palladium Pre-catalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)

  • Phosphine Ligand: e.g., SPhos, XPhos, PCy₃ (2-10 mol%)

  • Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv.)

  • Solvent System: Degassed mixture, e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).[4]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][8]

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) to the flask. The reaction mixture should be stirred to ensure homogeneity.[4]

  • Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified duration (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the desired functionalized pyridine.[4]

Causality Behind Experimental Choices: A Scientist's Perspective

Achieving high yields in Suzuki-Miyaura couplings, especially with heteroaromatic partners, requires a rational approach to selecting reaction parameters.[4][14]

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. They are often preferred for their air stability and cost-effectiveness.
Ligand Buchwald-type: SPhos, XPhosTrialkylphosphines: PCy₃, P(t-Bu)₃The ligand is critical. Electron-rich, sterically bulky phosphine ligands (like SPhos or PCy₃) are highly effective.[14] They promote the rate-limiting oxidative addition step, stabilize the Pd(0) species, and facilitate the final reductive elimination, which can be challenging for heteroaryl couplings.[14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe base activates the boronic acid by forming a boronate complex ([ArB(OH)₃]⁻), which is more nucleophilic and competent for transmetalation.[5] K₃PO₄ is a moderately strong base effective for many couplings.[14] Cs₂CO₃ is more soluble and often used for more challenging substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents like dioxane or toluene are common. The addition of water is often beneficial as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[14][15][16] Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 110 °CHigher temperatures increase the reaction rate, particularly for less reactive partners like aryl chlorides. However, excessive heat can lead to side reactions, such as protodeboronation (loss of the boronic acid group) or catalyst decomposition.

Applications in Drug Discovery & Advanced Synthesis

The product of this reaction, a 5-Aryl-2-chloro-4-methoxypyridine , is a highly valuable intermediate. The newly formed C-C bond introduces molecular complexity, while the remaining chloro group serves as a versatile handle for subsequent functionalization.

This "late-stage functionalization" capability is a powerful strategy in drug discovery. A common core can be synthesized on a large scale and then diversified by subjecting the chloro group to a second, distinct cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[17] The methoxy group also influences the electronic properties of the ring and can be a site for demethylation to reveal a pyridone scaffold, further increasing molecular diversity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and a less aqueous base (e.g., KF).2. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Improve degassing procedure and maintain a strict inert atmosphere throughout the reaction.
Difficulty in Purification Residual palladium catalyst or ligand oxides.After the aqueous work-up, consider a filtration through a pad of Celite or silica. A dilute aqueous solution of a thiol-containing scavenger can also help remove residual palladium.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Suzuki Coupling with 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the 2-pyridyl moiety into their synthetic targets. The synthesis of 2-arylpyridines is a cornerstone in the development of pharmaceuticals and functional materials. However, researchers frequently encounter significant challenges when using 2-pyridylboronic acids, a phenomenon often dubbed the "2-pyridyl problem".[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and understand the chemical principles behind successful couplings.

Frequently Asked Questions (FAQs): Understanding the Core Challenges

This section addresses the fundamental "why" behind the difficulties associated with 2-pyridylboronic acids. A clear understanding of these principles is the first step toward rational experimental design.

Q1: What makes the Suzuki coupling with 2-pyridylboronic acids so notoriously difficult?

A1: The challenges are multifaceted and stem from the inherent electronic and structural properties of the 2-pyridylboronic acid scaffold. Three primary issues work in concert to complicate this reaction:

  • Extreme Susceptibility to Protodeboronation: The carbon-boron bond in 2-pyridylboronic acid is exceptionally labile and prone to cleavage by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[4][5] This is the most common failure mode, leading to the formation of pyridine byproduct and consuming your starting material.

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst center.[3][6] This coordination can inhibit the catalyst by blocking the sites needed for the catalytic cycle to proceed, effectively slowing down or halting the reaction.

  • Slow Transmetalation: As an electron-deficient heteroaryl system, 2-pyridylboronic acid derivatives exhibit a slower rate of transmetalation—the crucial step where the organic group is transferred from boron to the palladium center—compared to more electron-rich arylboronic acids.[5][6]

Q2: You mentioned protodeboronation. What is the specific mechanism for 2-pyridylboronic acid, and why is it so rapid?

A2: Unlike simple arylboronic acids, which typically undergo protodeboronation fastest at very high or low pH, 2-pyridylboronic acid has a unique and highly efficient decomposition pathway at or near neutral pH.[4]

Under neutral conditions, the molecule can exist as a zwitterionic species, where the basic pyridine nitrogen is protonated and the boronic acid is deprotonated.[4][7] This zwitterionic intermediate is highly unstable and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading directly to pyridine.[4] Counterintuitively, adding a moderate amount of acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation.[4]

Protodeboronation Start 2-Pyridylboronic Acid Zwitterion Zwitterionic Intermediate (Highly Reactive) Start->Zwitterion + H₂O - H₂O Product Desired Suzuki Product Start->Product Byproduct Protodeboronation (Pyridine) Zwitterion->Byproduct

Caption: Mechanism of Protodeboronation for 2-Pyridylboronic Acid.

Q3: Are there more stable alternatives to free 2-pyridylboronic acids?

A3: Absolutely. This is the most effective strategy to combat protodeboronation. Using stabilized boron reagents that act as "slow-release" sources of the boronic acid is highly recommended.[7] Under the reaction conditions, these reagents hydrolyze in situ to generate a low, steady concentration of the active boronic acid. This concentration is high enough for the desired cross-coupling to occur but low enough to minimize the competing protodeboronation.[8]

Reagent TypeStructure Example (R = 2-pyridyl)Key Advantages & Considerations
MIDA Boronates R-B(MIDA)Air-stable, crystalline solids. Excellent for slow-release strategies.[4][8]
Organotrifluoroborates K[R-BF₃]Highly stable, crystalline salts. Often require specific conditions for activation.[7]
Pinacol Esters R-B(pin)More stable than boronic acids, but can still be challenging. Widely available.[5]
N-Aryl Diethanolamine Esters R-B(DEA)Stabilized by an intramolecular B-N dative bond. Can be effective but may require additives.[9][10]

Table 1: Comparison of commonly used stabilized 2-pyridylboron reagents.

Troubleshooting Guide: From Failed Reactions to High Yields

This section provides actionable steps to diagnose and solve specific experimental issues.

Scenario 1: My Suzuki coupling with 2-pyridylboronic acid resulted in low to no yield of the desired product.

Q: I've run the reaction, and my analysis (TLC, LC-MS) shows mostly unreacted starting material and/or pyridine. What should be my troubleshooting strategy?

A: A low or zero yield is the most common problem and usually points to one of the core challenges discussed above. Follow this workflow to systematically diagnose the issue.

Troubleshooting start_node Low/No Yield: Start Here decision_node1 Using free boronic acid? start_node->decision_node1 Step 1: Assess Boron Reagent decision_node decision_node action_node action_node success_node Re-run Optimized Reaction action_node1 HIGH RISK of protodeboronation. Switch to a stabilized reagent (MIDA boronate is recommended). decision_node1->action_node1 Yes decision_node2 Step 2: Check Reaction Setup decision_node1->decision_node2 No action_node1->decision_node2 decision_node3 No decision_node2->decision_node3 Was it rigorously degassed & anhydrous? decision_node4 Step 3: Evaluate Catalyst & Base decision_node2->decision_node4 Yes action_node2 action_node2 decision_node3->action_node2 Oxygen & water kill the reaction. Degas solvent (freeze-pump-thaw or sparge with Argon). Use anhydrous solvents. action_node2->decision_node4 action_node3 Use a robust system. Catalyst: Pd₂(dba)₃ with a bulky phosphine ligand (e.g., RuPhos). Base: K₃PO₄ or KF. Avoid weak bases. decision_node4->action_node3 Are they optimal? action_node3->success_node

Caption: Troubleshooting Workflow for Low-Yield 2-Pyridyl Suzuki Couplings.

Detailed Steps:

  • Change Your Boron Reagent (Highest Priority): If you are using free 2-pyridylboronic acid, the primary cause of failure is almost certainly protodeboronation. The most impactful change you can make is to switch to an air-stable, slow-release reagent like a 2-pyridyl MIDA boronate.[4][8]

  • Ensure Rigorous Inert Conditions: The catalytic cycle is sensitive to oxygen, which can cause catalyst decomposition and side reactions like homocoupling.[11] Water is a direct proton source for protodeboronation.[4]

    • Action: Use a solvent that has been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[12] Ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

  • Select a Powerful Catalyst System: The slow transmetalation and potential for catalyst inhibition mean that a highly active catalyst is required. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

    • Action: Employ a modern catalyst system known for coupling challenging substrates. A combination of a palladium(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, SPhos, XPhos) is a robust starting point.[3][13]

  • Optimize the Base and Solvent: The base is required to form the active boronate species for transmetalation.[14] For the pH-sensitive 2-pyridylboronic acid, the choice is critical.

    • Action: Use a moderately strong, non-nucleophilic inorganic base. Finely powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices.[4][5] Pair this with an anhydrous, aprotic solvent like Dioxane or Toluene.[4]

  • Control the Temperature: High temperatures accelerate all reactions, including the undesired protodeboronation.[4]

    • Action: Begin with a moderate temperature (e.g., 60–80 °C) and monitor the reaction.[4] Only increase the temperature if the reaction is clean but sluggish.

Recommended Experimental Protocol

This section provides a robust, general starting point for the Suzuki-Miyaura coupling of a stabilized 2-pyridylboron reagent with an aryl bromide.

General Protocol for Coupling of 2-Pyridyl-MIDA Boronate with an Aryl Bromide

This protocol is designed to maximize success by mitigating the common challenges discussed above.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Aryl Bromide (1.0 equiv)

  • 2-Pyridyl-MIDA boronate (1.2–1.5 equiv)[4]

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)[4]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[4]

  • Phosphine Ligand (e.g., RuPhos, 2-4 mol%)[4]

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration)[4]

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the 2-pyridyl-MIDA boronate (1.2-1.5 equiv), and the finely powdered K₃PO₄ (3.0 equiv).

  • Establish Inert Atmosphere: Seal the vessel and subject it to at least three cycles of evacuating under vacuum and backfilling with inert gas (Argon is preferred).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand to the reaction vessel.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a pre-heated oil bath at a moderate temperature (e.g., 80 °C). Stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

References

Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-4-methoxypyridine-5-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-4-methoxypyridine-5-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in synthetic chemistry. As a substituted heteroaryl boronic acid, it is a powerful reagent for introducing the pyridyl motif, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] However, its unique electronic and structural properties can give rise to specific side reactions that may complicate synthesis and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and overcome common challenges encountered during your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental outcomes in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.

Q1: My reaction shows a low yield of the desired cross-coupled product, but I've isolated a significant amount of 2-chloro-4-methoxypyridine. What is causing this byproduct?

A: This is a classic case of protodeboronation, the most common side reaction for heteroaryl boronic acids. [1][3]

Causality: Protodeboronation is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond. For pyridyl boronic acids, especially those with the boron moiety at the 2- or 6-position, this process can be rapid.[4] The reaction is highly dependent on pH and is often catalyzed by the presence of protic sources (like water) or certain bases.[5][6] The nitrogen atom in the pyridine ring can participate in a zwitterionic intermediate that facilitates this undesired cleavage.[7]

Troubleshooting Protocol: Minimizing Protodeboronation

  • Employ Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Water is a primary proton source that accelerates protodeboronation.[3] Using a glovebox or Schlenk line techniques is highly recommended.

  • Switch to a Boronate Ester: Convert the boronic acid to a more stable pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[3][4] These derivatives are significantly more resistant to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions.[8]

  • Optimize the Base and Solvent System:

    • Base: Use a non-nucleophilic, moderately strong base. Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to aqueous sodium carbonate (Na₂CO₃) or bicarbonate.[3][9]

    • Solvent: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Avoid protic co-solvents like water or alcohols if protodeboronation is severe.

  • Control Reaction Temperature: Do not overheat the reaction. While higher temperatures can increase the rate of the desired coupling, they can disproportionately accelerate the rate of protodeboronation. Screen temperatures starting from 80 °C.

Q2: My LC-MS analysis shows a significant peak corresponding to the symmetrical dimer, 2,2'-dichloro-4,4'-dimethoxy-5,5'-bipyridine. What is this, and how do I prevent it?

A: You are observing boronic acid homocoupling, another prevalent side reaction.

Causality: Homocoupling is the palladium-mediated reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often significantly promoted by the presence of molecular oxygen (O₂) in the reaction vessel.[10][11] The mechanism can involve the reaction of the boronic acid with a Pd(II) species or a pathway initiated by the reaction of O₂ with the Pd(0) catalyst.[10][12] Electron-deficient boronic acids can also be more susceptible to certain homocoupling pathways.[13][14]

Troubleshooting Protocol: Suppressing Homocoupling

  • Rigorous Degassing is Critical: The most effective way to prevent homocoupling is to thoroughly remove all dissolved oxygen from your reaction mixture.

    • Subsurface Sparge: Bubble an inert gas (argon or nitrogen) through your solvent mixture for at least 30-60 minutes prior to adding the catalyst and reagents.

    • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three cycles of freezing the reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

  • Use High-Purity Reagents: Ensure your palladium catalyst and boronic acid have not been unduly exposed to air.

  • Optimize Catalyst and Ligand:

    • Use a well-defined Pd(0) source or a pre-catalyst that is less sensitive to oxidative side reactions.

    • Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can sometimes favor the desired cross-coupling pathway over homocoupling.[13]

Q3: The reaction is very sluggish or stalls completely, with a large amount of starting material remaining even after extended reaction times. What could be the issue?

A: This problem often points to catalyst deactivation or issues with reagent stability.

Causality:

  • Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] This is a well-known challenge with heteroaryl substrates.

  • Reagent Degradation: Boronic acids are known to degrade over time, especially if not stored properly.[15] They can undergo intermolecular dehydration to form inactive cyclic trimeric anhydrides called boroxines.[15] While this process is often reversible in the presence of water, in an anhydrous reaction, it can sequester the active monomer.

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boron to the palladium center can be a rate-limiting step, especially with challenging substrates.[1]

Troubleshooting Protocol: Overcoming Reaction Stalling

  • Screen Ligands: The choice of ligand is crucial. If using a standard ligand like PPh₃ fails, switch to a more robust, electron-rich, and bulky phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for challenging heteroaryl couplings.[8][16]

  • Verify Reagent Quality: Use a fresh bottle of this compound or one that has been stored correctly (see FAQ below). If in doubt, run a control reaction with a simple, reliable coupling partner like phenylboronic acid to confirm the activity of your catalyst, base, and solvent.

  • Consider Additives: In some cases, the addition of copper(I) salts (e.g., CuI, CuTC) can facilitate difficult transmetalation steps, although this should be screened carefully as it can also promote other side reactions.[3]

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity and reactivity of your boronic acid, adhere to the following storage protocols:

  • Temperature: Store at -20°C for long-term stability.[17][18] For routine short-term use, storage at 2-8°C is acceptable.[15]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

  • Moisture and Light: Protect from moisture and light.[15] Boronic acids are sensitive to water, which can affect their structure (boroxine formation) and promote degradation.

Q2: Should I use a boronic acid or a boronate ester (e.g., pinacol ester) for my coupling reaction?

The choice depends on the complexity of your synthesis and the sensitivity of your substrates. The table below summarizes the key differences:

FeatureBoronic AcidBoronate Ester (Pinacol, MIDA)
Stability Moderate; susceptible to protodeboronation and dehydration.[15]High; significantly more resistant to protodeboronation and has a longer shelf-life.[3][8]
Handling Can be hygroscopic and requires careful handling.Generally crystalline, free-flowing solids that are easier to handle and weigh accurately.
Reactivity Directly active in the catalytic cycle.Acts as a pro-reagent, slowly hydrolyzing in situ to the active boronic acid.[8]
Cost Generally less expensive.Higher initial cost due to an additional synthetic step.

Recommendation: For challenging couplings where protodeboronation is a major concern, using a boronate ester is highly recommended and often justifies the additional cost by providing higher, more consistent yields.[19]

Q3: How do I select the optimal base and ligand for my Suzuki-Miyaura coupling?

There is no single "best" condition, as the optimal choice depends on the specific coupling partners.[20][21] However, the following table provides a good starting point for optimization.

ConditionRecommended OptionsRationale & Key Considerations
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄/Cs₂CO₃: Strong, non-nucleophilic bases. Excellent for anhydrous conditions and minimizing protodeboronation.[3][22] K₂CO₃: A good general-purpose base, often used in aqueous/organic solvent mixtures.
Ligand SPhos, XPhos, RuPhos (Buchwald Ligands); P(t-Bu)₃; PPh₄Buchwald Ligands: Bulky and electron-rich, excellent for coupling challenging substrates, including heteroaryl chlorides.[13] P(t-Bu)₃: A highly active ligand, but can be pyrophoric. PPh₃: A standard, less active ligand suitable for simpler couplings, but often insufficient for this substrate.
Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R¹-Pd(II)L₂-Ar Transmetal->PdII_Ar Base Base (e.g., K₃PO₄) Boronate Ar-B(OH)₃⁻ Base->Boronate Boronate->Transmetal BoronicAcid Ar-B(OH)₂ (2-Chloro-4-methoxy -5-pyridylboronic acid) BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar (Desired Product) RedElim->Product Halide R¹-X (Coupling Partner) Halide->OxAdd

Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Start Ar-B(OH)₂ (2-Chloro-4-methoxy- 5-pyridylboronic acid) Proto Protodeboronation Start->Proto Undesired Pathway 1 Homo Homocoupling Start->Homo Undesired Pathway 2 ProtoProduct Ar-H (2-chloro-4-methoxypyridine) Proto->ProtoProduct Proton Proton Source (H₂O, ROH) Proton->Proto HomoProduct Ar-Ar (Symmetrical Dimer) Homo->HomoProduct Catalyst Pd Catalyst + O₂ Catalyst->Homo

Caption: Major competing side reaction pathways: protodeboronation and homocoupling.

References

Technical Support Center: Advanced Purification Strategies for Suzuki-Miyaura Coupling Products Derived from 2-Chloro-4-methoxypyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxypyridine-5-boronic acid. This guide provides in-depth troubleshooting and purification protocols for products synthesized via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating C-C bonds.[1] The unique electronic properties of this substituted pyridine boronic acid present specific challenges and opportunities in purification that this guide will address.

Part 1: Understanding the Reaction Landscape & Common Impurities

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is a powerful transformation. However, a successful synthesis is only as good as the purity of the final product. Understanding the potential impurities is the first step toward an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides your desired coupled product, the crude mixture typically contains a variety of side-products and unreacted materials. These include:

  • Unreacted Starting Materials: this compound and the aryl/heteroaryl halide.

  • Homocoupled Byproducts: Bipyridyl species from the coupling of two boronic acid molecules, and biaryl species from the coupling of two aryl halides. The presence of oxygen can exacerbate boronic acid homocoupling.

  • Protodeboronation Product: 2-Chloro-4-methoxypyridine, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common issue with heteroaryl boronic acids.[2]

  • Residual Palladium Catalyst: Both Pd(0) and Pd(II) species, which can be challenging to remove from nitrogen-containing compounds.

  • Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).

Q2: Why is protodeboronation a significant issue with this specific boronic acid?

A2: The "2-pyridyl problem" is a well-documented challenge in Suzuki couplings. While our boronic acid is at the 5-position, the nitrogen atom in the pyridine ring can still influence the reaction. It can lead to catalyst inhibition and facilitate protodeboronation, which is the loss of the boronic acid group.[2] This side reaction reduces the yield of your desired product and introduces an additional impurity to be removed.

Part 2: Purification Strategies & Troubleshooting

The choice of purification method is dictated by the physicochemical properties of your target molecule and the impurities present. A multi-step approach is often necessary for achieving high purity.

Initial Work-up: The First Line of Defense

A standard aqueous work-up is crucial for removing the bulk of inorganic salts and water-soluble impurities.

General Aqueous Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water and then brine.

  • To specifically remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M NaHCO₃) can be performed before the water wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

Troubleshooting Guide: Purification Challenges

Problem Potential Cause Troubleshooting Steps & Solutions
Product is contaminated with unreacted boronic acid after work-up. The boronic acid and the product have similar polarities, making separation by simple extraction difficult.- Basic Wash: If not already done, wash the organic solution of your crude product with 1M NaOH or Na₂CO₃. The acidic boronic acid will form a water-soluble boronate salt and move to the aqueous layer. - Column Chromatography: This is the most reliable method for separating compounds with similar polarities.
Product appears to be degrading on the silica gel column. Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition.[4]- Neutralize Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%). - Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. - Reversed-Phase Chromatography: If the product is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative.
Final product is colored (yellow/black), indicating palladium contamination. The nitrogen atoms in the pyridine and other potential functionalities in your molecule can act as strong ligands, binding to palladium and making it soluble in the organic phase.[5]- Aqueous Washes: A wash with an aqueous solution of sodium bisulfite can help remove some palladium species.[6] - Activated Carbon: Stirring a solution of the product with activated carbon, followed by filtration through Celite®, can adsorb palladium. Be aware that this may also lead to some product loss.[5] - Palladium Scavengers: Use commercially available silica- or polymer-bound scavengers with thiol or amine groups that selectively bind to palladium.[7]
Difficulty achieving good separation in column chromatography. The chosen eluent system is not optimal.- Systematic TLC Analysis: Methodically test different solvent systems. A good starting point for many 2-aryl-4-methoxypyridines is a gradient of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate.[8][9] - Gradient Elution: If a single solvent mixture doesn't provide good separation, use a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.
Product fails to crystallize during recrystallization. The solution is not saturated, or the chosen solvent is not suitable.- Solvent Screening: Test a variety of solvents and solvent mixtures in small test tubes. A good recrystallization solvent will dissolve the compound when hot but not when cold. - Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to reach the saturation point and then cool again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying a 2-aryl-4-methoxypyridine derivative.

1. Preparation for Chromatography: a. TLC Analysis: Determine a suitable eluent system by running TLC plates with your crude product. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your desired product. b. Column Packing (Slurry Method): i. Prepare a slurry of silica gel in the initial, low-polarity eluent. ii. Clamp the column vertically and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.[10] iii. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.[10] iv. Add another thin layer of sand on top of the silica bed.

2. Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully load the sample onto the top of the column. c. Begin eluting the column with the low-polarity eluent, gradually increasing the polarity if a gradient is required.

3. Fraction Collection and Analysis: a. Collect fractions of the eluate in test tubes. b. Monitor the composition of the fractions by TLC. c. Combine the fractions containing the pure product.

4. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is ideal if your product is a solid and the impurities have different solubility profiles.

1. Solvent Selection: a. In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. b. Allow the solution to cool to room temperature and then in an ice bath. c. A suitable solvent is one in which the compound is soluble when hot and forms a significant amount of precipitate when cold. Common solvents for substituted pyridines include ethanol, ethyl acetate/hexanes, or toluene.[11]

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling with swirling until the solid is completely dissolved. c. If the solution is colored due to impurities, you can add a small amount of activated charcoal and filter the hot solution through a fluted filter paper. d. Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. g. Dry the crystals under vacuum.

Part 4: Visualizing the Workflow

Purification_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Workup Dilute with EtOAc, Wash with H2O/Brine Reaction->Workup Initial Cleanup BaseWash Optional: Wash with aq. NaHCO3 / NaOH Workup->BaseWash Remove Boronic Acid Concentrate Concentrate Crude Product Workup->Concentrate BaseWash->Concentrate Column Column Chromatography (Silica or Alumina) Concentrate->Column Primary Method Recrystal Recrystallization Concentrate->Recrystal If Solid Column->Recrystal Further Polishing PureProduct Pure Product Column->PureProduct Recrystal->PureProduct

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-Chloro-4-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in Suzuki-Miyaura cross-coupling reactions: catalyst deactivation when using 2-Chloro-4-methoxypyridine-5-boronic acid. Our goal is to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent these issues, ensuring the success and reproducibility of your experiments.

The unique structure of this compound, a valuable building block in medicinal chemistry, presents specific challenges that can lead to catalyst deactivation. The presence of a Lewis-basic pyridine nitrogen, a reactive boronic acid moiety, and a chloro leaving group creates a delicate interplay of factors that can inhibit or destroy the palladium catalyst. This guide will walk you through the causality behind these experimental challenges and provide robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during Suzuki-Miyaura couplings with this compound.

Q1: My reaction is sluggish or stalls completely. What is the most likely cause of catalyst deactivation with this specific substrate?

A1: The most probable cause is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming a stable off-cycle complex that inhibits the catalyst's ability to participate in the catalytic cycle.[1][2][3] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[3]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1] These ligands also promote the desired catalytic cycle, further disfavoring catalyst inhibition.[1]

  • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for this substrate due to its susceptibility to pyridine poisoning.[1] Consider using more robust pre-catalysts like Pd₂(dba)₃ in combination with a suitable ligand, or palladacycles.[1]

  • Protecting Groups: In challenging cases, protecting the pyridine nitrogen can be an effective strategy, though it adds extra steps to your synthesis. This is generally considered a last resort if ligand and catalyst screening are unsuccessful.

Q2: I'm observing significant formation of palladium black. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition.[1] The active Pd(0) species has agglomerated and precipitated out of solution, rendering it catalytically inactive. This can be triggered by several factors:

  • Presence of Oxygen: Inadequate degassing of your reaction mixture is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to form palladium black.[1][4]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.[1][5]

  • Slow Catalysis: If the catalytic cycle is slow, for instance due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the probability of agglomeration.[2]

Preventative Measures:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[1][6] Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Temperature Optimization: Do not assume that higher temperatures are always better. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[5]

  • Use of Stabilizing Ligands: Appropriate ligands not only enhance reactivity but also stabilize the Pd(0) species, preventing its aggregation.[4]

Q3: My desired product yield is low, and I'm seeing significant amounts of 4-methoxypyridine as a byproduct. What is happening?

A3: This points to a common side reaction known as protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[1][5][6] This side reaction consumes your starting material and reduces the overall yield. Electron-deficient boronic acids can be particularly susceptible to this process.[6]

Mitigation Strategies:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[6][7] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[6]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[6] Using anhydrous reagents and solvents can minimize this side reaction.[2]

  • Boronic Ester Derivatives: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards protodeboronation than their corresponding boronic acids.[6] If protodeboronation is a persistent issue, consider converting your boronic acid to a more stable ester form.

Q4: Besides my desired product, I am also isolating a symmetrical biaryl product derived from the homocoupling of my boronic acid. How can I suppress this side reaction?

A4: The formation of a symmetrical biaryl product is due to the homocoupling of two molecules of your boronic acid.[1][4] This side reaction is often promoted by the presence of oxidants, such as residual Pd(II) from an incompletely reduced precatalyst or oxygen in the reaction mixture.[4][8]

Suppression Techniques:

  • Thorough Degassing: As with preventing palladium black formation, ensuring an oxygen-free environment is critical to minimizing homocoupling.[1][4]

  • Use of a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that rapidly and efficiently generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.[2][8]

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to suppress homocoupling by ensuring the palladium remains in the Pd(0) oxidation state.[8]

Q5: My reaction is not going to completion, and I observe dehalogenation of my starting material (formation of 2-chloro-4-methoxypyridine). What causes this?

A5: Dehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom.[4] This can occur after the oxidative addition step. Instead of undergoing transmetalation, the palladium complex can react with a proton source in the reaction mixture, leading to reductive elimination of the dehalogenated product.

Troubleshooting Approaches:

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired transmetalation versus the undesired dehalogenation pathway.[2] Screening different combinations may be necessary.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[2] Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Visual Troubleshooting Guide

The following diagram outlines a systematic workflow for troubleshooting catalyst deactivation issues in your Suzuki-Miyaura reaction with this compound.

Troubleshooting_Workflow start Low or No Product Formation check_palladium_black Observe Palladium Black? start->check_palladium_black check_side_products Analyze Crude Reaction Mixture for Side Products check_palladium_black->check_side_products No pd_black_causes Potential Causes: - Inadequate Degassing (O₂ presence) - Temperature too high - Slow Catalysis leading to agglomeration check_palladium_black->pd_black_causes Yes side_products_protodeboronation Protodeboronation Product Found? (4-methoxypyridine) check_side_products->side_products_protodeboronation pd_black_yes YES pd_black_no NO pd_black_solutions Solutions: 1. Improve Degassing Protocol 2. Optimize (Lower) Temperature 3. Use More Stabilizing Ligand pd_black_causes->pd_black_solutions side_products_homocoupling Homocoupling Product Found? (Bi-pyridine boronic acid dimer) side_products_protodeboronation->side_products_homocoupling No protodeboronation_causes Potential Causes: - Presence of water - Inappropriate base side_products_protodeboronation->protodeboronation_causes Yes side_products_dehalogenation Dehalogenation Product Found? (2-chloro-4-methoxypyridine) side_products_homocoupling->side_products_dehalogenation No homocoupling_causes Potential Causes: - Presence of O₂ - Incomplete Pre-catalyst Reduction side_products_homocoupling->homocoupling_causes Yes dehalogenation_causes Potential Causes: - Suboptimal Ligand/Base Combination - High Temperature side_products_dehalogenation->dehalogenation_causes Yes catalyst_poisoning If no major side products and no Pd black, consider Catalyst Poisoning by Pyridine Nitrogen side_products_dehalogenation->catalyst_poisoning No protodeboronation_yes YES protodeboronation_no NO protodeboronation_solutions Solutions: 1. Use Anhydrous Conditions 2. Screen Milder Bases (K₃PO₄, KF) 3. Use Boronic Ester protodeboronation_causes->protodeboronation_solutions homocoupling_yes YES homocoupling_no NO homocoupling_solutions Solutions: 1. Rigorous Degassing 2. Use Pd(0) Source or Efficient Pre-catalyst homocoupling_causes->homocoupling_solutions dehalogenation_yes YES dehalogenation_no NO dehalogenation_solutions Solutions: 1. Screen Ligands and Bases 2. Lower Reaction Temperature dehalogenation_causes->dehalogenation_solutions catalyst_poisoning_solutions Solutions: 1. Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) 2. Screen Different Pre-catalysts (e.g., Pd₂(dba)₃) catalyst_poisoning->catalyst_poisoning_solutions Suzuki_Cycle pd0 Pd(0)Lₙ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition poisoning Pyridine Coordination (Catalyst Poisoning) pd0->poisoning Inhibition pd_black Pd Black (Decomposition) pd0->pd_black pd2_complex Ar-Pd(II)-X Lₙ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Lₙ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Desired Product reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation poisoning->pd0

References

Technical Support Center: Optimizing Reactions with 2-Chloro-4-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-4-methoxypyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in palladium-catalyzed cross-coupling reactions. As a heteroaromatic boronic acid, its reactivity is profoundly influenced by the choice of base and solvent. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its success with heteroaryl substrates like this compound hinges on a delicate balance of conditions. The base and solvent are not merely reaction additives; they are critical controllers of the catalytic cycle.

The Role of the Base: The primary function of the base is to activate the boronic acid for the crucial transmetalation step. This occurs via one of two predominant pathways:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]−), which readily transfers its organic group to the palladium center.

  • Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide. This complex then undergoes transmetalation with the neutral boronic acid.

The choice of base—its strength, solubility, and counter-ion—directly impacts which pathway is favored and the overall reaction rate and yield.

The Role of the Solvent: The solvent system governs the solubility of all reaction components (substrates, base, catalyst) and influences the stability and activity of the palladium catalyst itself. The polarity of the solvent can affect the rates of oxidative addition and reductive elimination and can even play a direct role in the catalyst's active form. For instance, polar aprotic solvents may stabilize certain catalytic intermediates differently than nonpolar solvents, sometimes leading to unexpected selectivity.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, focusing on the role of the base and solvent.

Q1: My reaction shows low or no yield. Where should I start troubleshooting?

Low conversion is a frequent challenge, especially with less reactive aryl chlorides.[1] The issue often lies in an insufficiently active catalytic system or competing side reactions.

Possible Causes & Solutions:

  • Ineffective Base Activation: The base may be too weak or poorly soluble to generate the active boronate species required for transmetalation.[1]

    • Solution 1: Screen Stronger Bases. While K₂CO₃ is a common starting point, 2-chloropyridines often require a stronger base. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are excellent alternatives that often provide superior results.[1]

    • Solution 2: Improve Base Solubility. Most inorganic bases have low solubility in anhydrous organic solvents. Adding a small amount of water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) can dramatically increase base solubility and reaction rate.[2] Be cautious, as excess water can promote side reactions (see Q2).

  • Suboptimal Catalyst Activity: The C-Cl bond is strong, and its activation (oxidative addition) is often the rate-limiting step.[1] The solvent and base play a role in the catalyst's efficacy.

    • Solution 1: Change Solvent System. Ethereal solvents like 1,4-dioxane and THF are widely used. Aprotic polar solvents like DMF can sometimes accelerate the reaction, but may also promote side reactions. Toluene is another common choice. A screening of these solvents (often in combination with water) is recommended.

    • Solution 2: Ensure an Inert Atmosphere. The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation, resulting in low yields. Always ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.

    • Solution: This "2-pyridyl problem" is well-documented. While this compound is substituted at the 5-position, catalyst inhibition can still be a factor. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can mitigate this effect by favoring the formation of the active monoligated palladium species.[1]

Q2: I'm observing significant protodeboronation (the -B(OH)₂ group is replaced by -H). How can I prevent this?

Protodeboronation is the most common side reaction for heteroaryl boronic acids, consuming your starting material and reducing the yield.

Possible Causes & Solutions:

  • Excess Water/Proton Source: Water is the primary proton source for this side reaction. While a small amount can be beneficial (see Q1), too much will accelerate protodeboronation.

    • Solution 1: Optimize Water Content. Carefully titrate the amount of water in your solvent system. Start with anhydrous conditions and incrementally add water to find the optimal balance between base solubility and boronic acid stability.

    • Solution 2: Use a Milder Base. Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like potassium fluoride (KF) or switching to anhydrous conditions.

  • Inherent Instability of the Boronic Acid: Pyridine boronic acids are notoriously unstable, especially at elevated temperatures and under basic conditions.

    • Solution 1: Lower the Reaction Temperature. If your catalyst system is sufficiently active, reducing the temperature (e.g., from 100 °C to 80 °C) can significantly slow the rate of protodeboronation relative to the desired cross-coupling.

    • Solution 2: Use a Boronic Ester (Slow Release). This is a highly effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, protects it. These derivatives then "slowly release" the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.

Q3: My main byproduct is the homocoupling of my boronic acid. What is the cause?

The formation of a bi-pyridine dimer from the boronic acid is typically a sign of issues with the palladium catalyst's oxidation state.

Possible Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid.

    • Solution: Ensure all solvents and the reaction vessel are rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.

  • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to the active Pd(0) species might be incomplete, leaving residual Pd(II) to facilitate homocoupling.

    • Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄. Alternatively, ensure your reaction conditions (ligand, solvent, temperature) are suitable for the efficient in-situ reduction of your Pd(II) source.

Frequently Asked Questions (FAQs)

  • Q: What is the best "all-around" base and solvent system to start with?

    • A: A robust starting point for challenging couplings with 2-chloropyridines is K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 5:1) solvent system. K₃PO₄ is a strong, non-nucleophilic base that is highly effective for activating C-Cl bonds.[1] The dioxane/water mixture aids in solubilizing the base while managing the risk of protodeboronation.[2]

  • Q: I've heard of the "cesium effect." Should I be using a cesium base?

    • A: Cesium bases, particularly Cs₂CO₃, often provide higher yields and faster reaction rates than their potassium or sodium counterparts. This "cesium effect" is attributed to the higher solubility of cesium salts in organic solvents and the larger, more polarizable nature of the Cs⁺ ion, which may play a role in stabilizing key intermediates in the catalytic cycle. While more expensive, Cs₂CO₃ is an excellent choice to screen, especially if other bases are giving suboptimal results.

  • Q: Can I run the reaction under completely anhydrous conditions?

    • A: Yes, and sometimes it is necessary, particularly if protodeboronation is severe. Anhydrous conditions require a soluble base or a base that is effective as a suspension. However, be aware that for some systems, the complete absence of water can significantly slow down or stall the reaction, as water is often required to hydrolyze the intermediate that forms between the base and the boronic acid.

Data Summary and Protocols

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
BaseStrengthTypical Use & CharacteristicsKey Considerations
K₂CO₃ ModerateA common, cost-effective starting point. Often requires aqueous co-solvent for solubility.May not be strong enough for activating less reactive C-Cl bonds.
Cs₂CO₃ ModerateOften provides higher yields than K₂CO₃ due to better solubility in organic solvents (the "cesium effect").More expensive than potassium or sodium carbonates.
K₃PO₄ StrongHighly effective for challenging couplings, including heteroaryl chlorides. Works well in ethereal solvents.Can be very effective, but its basicity can also promote protodeboronation if not controlled.
KF MildUsed when substrates are sensitive to stronger bases. Can be effective under anhydrous conditions.Its mildness may lead to slower reaction rates or incomplete conversion.
Table 2: Solvent System Selection Guide
Solvent SystemPolarityTypical Use & CharacteristicsKey Considerations
Dioxane/H₂O Polar AproticA very common and robust system. Good for solubilizing inorganic bases.Dioxane has a high freezing point (11.8 °C). Ensure proper degassing.
Toluene/H₂O NonpolarGood for reactions at higher temperatures. Less polar than dioxane.Can lead to slower rates for some systems compared to more polar solvents.
THF/H₂O Polar AproticSimilar to dioxane but with a lower boiling point (66 °C).Lower boiling point limits the accessible temperature range.
DMF or DMAc Polar AproticHighly polar solvents that can accelerate reactions.Can promote side reactions and may be difficult to remove during workup.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Key Influences OA Oxidative Addition PdII_halide R¹-Pd(II)L_n-X OA->PdII_halide TM Transmetalation PdII_biaryl R¹-Pd(II)L_n-R² TM->PdII_biaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 R¹-R² Pd0->OA R¹-X PdII_halide->TM PdII_biaryl->RE Base Base (e.g., K₃PO₄) Base->TM Activates Boronic Acid Solvent Solvent (e.g., Dioxane/H₂O) cluster_main cluster_main Solvent->cluster_main Affects all steps: - Solubility - Catalyst Stability - Reaction Rate Boronic R²-B(OH)₂ Boronic->TM R²-B(OH)₃⁻ caption Suzuki-Miyaura cycle showing key base and solvent intervention points.

Caption: Suzuki-Miyaura cycle showing key base and solvent intervention points.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Paths start Low or No Yield Observed check_sm Is Starting Material Consumed? (TLC/LCMS) start->check_sm no_reaction No Reaction/ Incomplete Conversion check_sm->no_reaction No / Partially side_products SM Consumed, Side Products Formed check_sm->side_products Yes sol_base 1. Improve Base Solubility (Add H₂O) 2. Use Stronger Base (K₃PO₄) 3. Screen Solvents (Dioxane, Toluene) no_reaction->sol_base Cause: Poor Activation sol_catalyst 1. Use More Active Ligand (e.g., SPhos) 2. Increase Temperature 3. Ensure Rigorous Degassing no_reaction->sol_catalyst Cause: Inactive Catalyst check_proto Protodeboronation Observed? side_products->check_proto check_homo Homocoupling Observed? side_products->check_homo sol_proto 1. Reduce Temperature 2. Minimize Water 3. Use Boronic Ester (MIDA/Pinacol) check_proto->sol_proto Yes sol_homo 1. Rigorously Degas System 2. Use Pd(0) Source Directly check_homo->sol_homo Yes caption A logical workflow for diagnosing low yields in Suzuki reactions.

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

  • Degassed Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., SPhos, 3.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe, followed by degassed water (e.g., to create a 5:1 dioxane:water ratio).

  • Degassing: Sparge the reaction mixture with a gentle stream of argon for 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Optimization of 2-Chloro-4-methoxypyridine-5-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxypyridine-5-boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions for time and temperature, leading to improved yields and purity.

Introduction: The Role of this compound in Modern Synthesis

This compound is a key building block in medicinal chemistry and materials science. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1] This reaction is instrumental in synthesizing complex molecules, including a wide range of pharmaceuticals.[2] The unique electronic properties of the substituted pyridine ring make the optimization of reaction conditions, particularly time and temperature, a critical factor for success.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Causes & Solutions:

  • Degradation of the Boronic Acid: Boronic acids are known for their potential instability.[3] They can undergo protodeboronation (loss of the boronic acid group) or form cyclic trimeric anhydrides (boroxines).[3]

    • Solution: Use fresh or properly stored this compound. For long-term storage, a freezer is recommended.[4] Consider using the more stable pinacol ester derivative, which can release the boronic acid slowly under the reaction conditions.[5][6]

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. For heteroaryl systems, bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can be highly effective.[4][7]

  • Suboptimal Temperature: The reaction may be too cold to overcome the activation energy or too hot, leading to degradation.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. A typical starting point for many Suzuki couplings is around 80-100°C.[8][9] However, some reactions may require reflux conditions to proceed efficiently.[10][11] Monitor the reaction by TLC or LC-MS at each temperature to find the optimal balance between reaction rate and stability of the reactants and products.

  • Incorrect Base or Solvent: The base activates the boronic acid for transmetalation, and the solvent influences the solubility and reactivity of all components.[12]

    • Solution: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize boronic acid degradation.[4] Common solvents include dioxane, THF, and DMF, often with a small amount of water.[1][4] A screening of different base/solvent combinations may be necessary.

Question 2: I'm observing significant formation of a homocoupled bipyridine byproduct. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by bubbling an inert gas through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique.[7][9]

  • Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling.

    • Solution: While screening catalysts for improved yield of the desired product, also monitor for the formation of the homocoupled byproduct. Sometimes a less active catalyst at a slightly lower temperature can provide a cleaner reaction profile.

Question 3: My reaction seems to stall after a certain period, leaving unreacted starting material. How should I adjust the reaction time?

Answer:

A stalled reaction can indicate catalyst deactivation or an equilibrium being reached.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at elevated temperatures.

    • Solution: Instead of simply extending the reaction time, consider adding a fresh portion of the catalyst after the reaction has stalled. Monitor the reaction progress after the second addition to see if it proceeds to completion.

  • Insufficient Reaction Time: The reaction may simply be slow and require more time to reach completion.

    • Solution: Before assuming catalyst deactivation, ensure you have allowed sufficient time for the reaction to proceed. Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the point at which it plateaus. If the reaction is progressing, albeit slowly, extending the time may be all that is needed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

A1: There is no single "optimal" temperature, as it is highly dependent on the specific coupling partners, catalyst, base, and solvent used. However, a general starting range for Suzuki-Miyaura couplings is between 70°C and 120°C.[1][10] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction.

Q2: How does reaction time typically influence the outcome?

A2: Reaction time is a critical parameter that needs to be optimized in conjunction with temperature. Shorter reaction times at higher temperatures may lead to faster conversion but could also increase the rate of degradation of sensitive starting materials or products. Conversely, longer reaction times at lower temperatures may result in cleaner reactions but with lower overall conversion. The goal is to find the point of maximum product formation before significant decomposition occurs. Monitoring the reaction progress over time is essential.[13]

Q3: Are there any specific handling and storage recommendations for this compound to ensure its reactivity?

A3: Yes, proper handling and storage are crucial. The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[3] For long-term storage, temperatures of -20°C are recommended.[5][6] Avoid repeated exposure to atmospheric moisture and oxygen.

Q4: Can microwave irradiation be used to optimize the reaction time?

A4: Absolutely. Microwave-assisted synthesis is a powerful tool for accelerating many organic reactions, including Suzuki-Miyaura couplings.[9][14][15] It can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture to the desired temperature.[9] When using a microwave reactor, it is still important to optimize the temperature and time to avoid decomposition.

Experimental Protocols and Data

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting ConditionNotes
Temperature 80 - 100 °CCan be increased if the reaction is sluggish.
Time 4 - 12 hoursMonitor by TLC or LC-MS to determine completion.
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos (1-5 mol%)Catalyst and ligand choice is substrate-dependent.[1][7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Weaker bases are often preferred.[4]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Degas thoroughly before use.[1][12]
Standard Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[1][9]

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction conditions.

G cluster_0 Reaction Optimization Workflow cluster_1 Troubleshooting Path 1: Low Conversion cluster_2 Troubleshooting Path 2: Incomplete Reaction start Start with Standard Conditions (e.g., 90°C, 8h) check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 20% incomplete_reaction Incomplete Reaction/ Stalled check_conversion->incomplete_reaction 20-80% good_conversion Good Conversion check_conversion->good_conversion > 80% increase_temp Increase Temperature (e.g., to 110°C) low_conversion->increase_temp extend_time Extend Reaction Time incomplete_reaction->extend_time end Optimized Conditions good_conversion->end change_catalyst Change Catalyst/Ligand increase_temp->change_catalyst Still Low change_base Change Base/Solvent change_catalyst->change_base Still Low change_base->check_conversion add_catalyst Add More Catalyst extend_time->add_catalyst Still Stalled add_catalyst->check_conversion

References

Technical Support Center: Analytical Monitoring of Reactions with 2-Chloro-4-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 2-Chloro-4-methoxypyridine-5-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions to common challenges encountered during reaction monitoring, ensuring the accuracy and reliability of your experimental results.

Introduction to Reaction Monitoring of this compound

This compound is a key intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. Its successful application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is fundamental for constructing complex molecular architectures.[1][2] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the formation of the desired product with minimal impurities.[1][3]

This guide will focus on the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[1][4] However, various issues can arise during the analysis of reactions with this compound.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing boronic acids and can be attributed to several factors:

  • Secondary Interactions: The boronic acid moiety can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[4] This leads to undesirable secondary retention mechanisms and peak tailing.

    • Solution:

      • Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping to minimize exposed silanol groups. Columns with technologies that reduce interactions with metal surfaces can also be beneficial.[4]

      • Mobile Phase Modification: Add a small amount of a competitive agent, like a mild acid (e.g., 0.1% formic acid or acetic acid), to the mobile phase.[4] This can protonate the silanol groups, reducing their interaction with the boronic acid.

      • Adjust pH: Ensure the mobile phase pH is appropriate to maintain the boronic acid in a single, neutral form.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention times for the starting material and product are drifting between injections. What should I investigate?

A2: Fluctuating retention times can compromise the reliability of your data. Here are the likely culprits:

  • Inadequate Column Equilibration: If you are running a gradient, insufficient equilibration time between runs will lead to inconsistent starting conditions for the next injection.

    • Solution: Increase the column equilibration time in your method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[5]

  • Pump and System Leaks: A leak in the HPLC system will cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.

    • Solution: Systematically check all fittings and connections for any signs of leakage.[6] Pay close attention to pump seals and injector components.

  • Mobile Phase Composition Changes: If your mobile phase is a mixture of solvents, one component may be evaporating faster than the others, leading to a gradual change in composition.

    • Solution: Ensure your mobile phase reservoirs are well-sealed. Prepare fresh mobile phase daily to minimize compositional changes.

  • Temperature Fluctuations: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[6]

Q3: I'm not getting good separation between my starting material and the coupled product. What can I do to improve resolution?

A3: Achieving baseline resolution is critical for accurate quantification. Consider these strategies:

  • Optimize the Mobile Phase Gradient: If you are using a gradient, adjust the slope. A shallower gradient will increase the run time but often provides better separation of closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The change in solvent selectivity can significantly alter the elution order and improve resolution.

  • Evaluate Different Column Chemistries: The choice of stationary phase is crucial. If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and polar compounds.

  • Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

HPLC Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common HPLC issues.

Experimental Protocol: HPLC Monitoring
  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This will stop the reaction and precipitate the catalyst.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis: Inject the filtered sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material, product, and any identified byproducts. Calculate the percent conversion and yield relative to an internal standard if used.[1]

Parameter Typical Starting Conditions
Column C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a highly sensitive and selective technique, particularly useful for analyzing volatile and thermally stable compounds. For pyridine derivatives, it can provide excellent separation and identification.[7]

Frequently Asked Questions (FAQs) - GC-MS

Q1: I'm seeing poor peak shapes and broad peaks for my analytes. What should I check?

A1: Broad peaks in GC-MS can be caused by several factors:

  • Improper Injection Technique: A slow injection can cause the sample to be introduced into the inlet as a broad band.

    • Solution: Ensure your autosampler is injecting quickly and smoothly. If injecting manually, practice a fast and consistent injection technique.

  • High Split Ratio: While a high split ratio can prevent detector saturation, an excessively high ratio can lead to poor peak shape for trace components.

    • Solution: Optimize the split ratio to balance peak shape and detector response.

  • Column Contamination: Buildup of non-volatile material at the head of the column can lead to peak broadening.

    • Solution: Trim the first few centimeters of the column. If this doesn't help, the column may need to be replaced.

  • Flow Rate Issues: A flow rate that is too low can result in broader peaks.

    • Solution: Verify your carrier gas flow rate and ensure there are no leaks in the system.

Q2: I'm concerned about the thermal stability of my boronic acid during GC-MS analysis. Is this a valid concern?

A2: Yes, this is a very valid concern. Boronic acids can be thermally labile and may degrade in the hot GC inlet. They can also be prone to dehydration to form boroxines.

  • Solution: Derivatization: To improve volatility and thermal stability, consider derivatizing the boronic acid group. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] This converts the polar boronic acid into a less polar and more volatile trimethylsilyl ester.

Q3: My mass spectra are showing inconsistent fragmentation patterns between runs. What could be the issue?

A3: Inconsistent fragmentation can be a sign of issues with the mass spectrometer's ion source.

  • Ion Source Contamination: The ion source can become contaminated over time, leading to changes in fragmentation.

    • Solution: The ion source needs to be cleaned according to the manufacturer's instructions.

  • Fluctuations in Ionization Energy: If the electron ionization energy is not stable, it will affect the fragmentation pattern.

    • Solution: This is typically an electronics issue that may require a service engineer to diagnose and repair.

GC-MS Troubleshooting Workflow

NMR_Workflow Start Prepare Reaction in NMR Tube AddComponents Add Reactants, Catalyst, Base, and Deuterated Solvent Start->AddComponents InternalStandard Add Internal Standard (for quantification) AddComponents->InternalStandard AcquireInitial Acquire Initial Spectrum (t=0) InternalStandard->AcquireInitial RunReaction Run Reaction at Desired Temperature AcquireInitial->RunReaction Monitor Acquire Spectra at Time Intervals RunReaction->Monitor In-situ monitoring Process Process and Analyze Spectra Monitor->Process Quantify Integrate Peaks and Calculate Conversion/Yield Process->Quantify Quantify->Monitor Continue monitoring End Reaction Complete Quantify->End Reaction finished

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Boronic Acids: A Comparative Analysis of 2-Chloro-4-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of building blocks is a critical determinant of synthetic success. Pyridine boronic acids are indispensable reagents in modern synthetic chemistry, prized for their ability to introduce the vital pyridine motif into complex molecules through robust cross-coupling reactions. This guide offers an in-depth, objective comparison of 2-Chloro-4-methoxypyridine-5-boronic acid with other key pyridine boronic acids, providing experimental context and data to inform your synthetic strategy.

The Landscape of Pyridine Boronic Acids: More Than Just Building Blocks

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and agrochemicals. Its presence can significantly influence a molecule's pharmacological properties, including metabolic stability, solubility, and target-binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and pyridine boronic acids are key players in this transformation, enabling the efficient synthesis of biaryl and heteroaryl compounds.[1]

However, not all pyridine boronic acids are created equal. The position of the boronic acid group, as well as the nature and location of other substituents on the pyridine ring, profoundly impact the reagent's stability, reactivity, and ultimately, the yield of the desired product. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, resulting in lower yields.[2]

This guide will focus on a comparative analysis of this compound against a selection of other commercially available pyridine boronic acids: 3-pyridylboronic acid, 4-pyridylboronic acid, and 2-chloro-5-pyridylboronic acid.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a boronic acid are critical factors in its handling, storage, and performance in a reaction. The following table summarizes key properties of our selected pyridine boronic acids.

PropertyThis compound3-Pyridylboronic acid4-Pyridylboronic acid2-Chloro-5-pyridylboronic acid
Molecular Formula C₆H₇BClNO₃C₅H₆BNO₂C₅H₆BNO₂C₅H₅BClNO₂
Molecular Weight 187.39 g/mol [3]122.92 g/mol 122.92 g/mol 157.36 g/mol
Appearance SolidWhite to yellow-orange powder/crystalsWhite to off-white solidYellow to orange crystalline powder
pKa Data not available~4.00~7.59Data not available
Solubility Data not availableSlightly soluble in methanolSlightly soluble in water and aqueous acidData not available

Reactivity in Suzuki-Miyaura Coupling: A Deeper Dive

The Suzuki-Miyaura coupling is the cornerstone application for pyridine boronic acids. The reaction's success hinges on a delicate balance of electronic and steric factors.

The General Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) B(OH)3_X B(OH)3 + X- Transmetalation->B(OH)3_X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Substituents: Electronic and Steric Effects

The electronic nature of the pyridine ring and the steric environment around the boronic acid group are critical determinants of reactivity.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. Electron-donating groups (EDGs) like the methoxy group in this compound can increase the electron density on the pyridine ring, potentially facilitating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) like the chloro group can decrease the electron density. In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing chloro and nitrogen atoms creates a unique electronic environment. The overall effect on reactivity will depend on the specific aryl halide coupling partner and the reaction conditions.

  • Steric Effects: The position of substituents relative to the boronic acid group can sterically hinder the approach of the palladium catalyst, slowing down the transmetalation step. In this compound, the boronic acid is at the 5-position, flanked by the methoxy group at the 4-position and a hydrogen at the 6-position. This substitution pattern is less sterically hindered compared to a 2-substituted pyridine boronic acid, where the boronic acid is adjacent to the nitrogen atom.

Comparative Performance in Suzuki Coupling
Pyridine Boronic AcidCoupling PartnerProductYield (%)Reference
2-Methoxy-5-pyridylboronic acid4,6-Dichloropyrimidine4,6-Bis(2-methoxy-5-pyridyl)pyrimidine84[4]
3-Pyridylboronic Acid2-Bromopyridine2,3'-Bipyridine~70 (inferred)[5]
4-Pyridylboronic AcidAryl Halides4-ArylpyridinesGenerally Good[6]
2-Chloro-5-pyridylboronic acid2-Bromopyridine2-Chloro-5-(2'-pyridyl)pyridineModerate to Good[7]
This compound Aryl Halide 2-Chloro-4-methoxy-5-arylpyridine Data not available

Based on the available data for analogous compounds, it is reasonable to predict that this compound would be a competent coupling partner in Suzuki-Miyaura reactions, likely affording good to excellent yields under optimized conditions. The presence of the electron-donating methoxy group may enhance reactivity, while the chloro substituent offers a valuable handle for further functionalization.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a pyridine boronic acid with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Pyridine boronic acid (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, pyridine boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Selecting the Right Pyridine Boronic Acid: A Decision-Making Workflow

The choice of the optimal pyridine boronic acid depends on the specific synthetic target and the desired properties of the final molecule. The following workflow can guide the selection process.

Decision_Workflow start Define Synthetic Target & Desired Properties q1 Is a specific substitution pattern required on the pyridine ring? start->q1 sub_yes Select boronic acid with the required substituents (e.g., 2-Chloro-4-methoxy-5-pyridyl for specific pattern). q1->sub_yes Yes sub_no Consider unsubstituted (3- or 4-pyridyl) or simpler substituted boronic acids. q1->sub_no No q2 Is further functionalization of the pyridine ring planned? func_yes Choose a boronic acid with a handle for further reactions (e.g., chloro group in 2-chloro substituted pyridyl boronic acids). q2->func_yes Yes func_no Unsubstituted or methoxy-substituted boronic acids may be suitable. q2->func_no No q3 Is high reactivity a primary concern? react_yes Consider boronic acids with electron-donating groups (e.g., methoxy) and less steric hindrance (e.g., 3- or 4-substituted). q3->react_yes Yes react_no A wider range of boronic acids may be suitable, but optimization might be needed. q3->react_no No q4 Is stability and ease of handling critical? stab_yes 3- and 4-pyridylboronic acids are generally more stable. Consider MIDA-protected boronic acids for challenging substrates. q4->stab_yes Yes stab_no Handle all boronic acids under inert atmosphere and store appropriately. q4->stab_no No sub_yes->q2 sub_no->q2 func_yes->q3 func_no->q3 react_yes->q4 react_no->q4 end_node Final Boronic Acid Selection stab_yes->end_node stab_no->end_node

Caption: A workflow to guide the selection of a suitable pyridine boronic acid.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex molecules in drug discovery and materials science. While direct comparative experimental data is limited, an analysis of its structure and the performance of analogous compounds suggests it is a highly competent reagent in Suzuki-Miyaura cross-coupling reactions. The presence of both a chloro and a methoxy substituent provides a unique combination of electronic properties and a handle for further synthetic transformations. By understanding the principles of pyridine boronic acid reactivity and following a systematic approach to reaction optimization, researchers can effectively leverage this and other pyridine boronic acids to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyridineboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, pyridine rings are a cornerstone of molecular design. Their incorporation into complex molecules, often via Suzuki-Miyaura cross-coupling, is a frequent and critical step. Pyridineboronic acids are the workhorse reagents for this transformation, yet their reactivity can be notoriously unpredictable. This guide provides an in-depth comparison of substituted pyridineboronic acids, moving beyond simple protocols to explain the underlying principles that govern their performance. By understanding the interplay of electronic, steric, and stability factors, researchers can make more informed decisions, troubleshoot challenging reactions, and ultimately accelerate their synthetic campaigns.

Fundamental Factors Governing Reactivity

The success of a cross-coupling reaction with a pyridineboronic acid is not merely a matter of choosing the right catalyst and base; it is fundamentally dictated by the inherent properties of the boronic acid itself. These properties can be broadly categorized into electronic effects, steric hindrance, and reagent stability.

Electronic Effects: The Push and Pull on Reactivity

The electronic nature of the pyridine ring and its substituents directly influences the lability of the C-B bond and the nucleophilicity of the organic fragment during the critical transmetalation step of the catalytic cycle.

  • Position of the Boronic Acid: The location of the -B(OH)₂ group is the single most important factor.

    • 3- and 4-Pyridylboronic Acids: These isomers are generally well-behaved and exhibit good reactivity. The boronic acid group is sufficiently removed from the ring nitrogen, allowing the reaction to proceed in a manner analogous to standard phenylboronic acids.

    • 2-Pyridylboronic Acids: This isomer is notoriously challenging, a phenomenon often dubbed the "2-pyridyl problem".[1] The proximity of the Lewis basic nitrogen atom to the boronic acid can lead to intramolecular coordination, catalyst inhibition, or the formation of unreactive complexes.[1][2] This isomer is also highly susceptible to decomposition.[3][4][5]

  • Substituent Effects (EDG vs. EWG):

    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CN, or -NO₂ decrease the electron density on the pyridine ring.[6] This makes the boronic acid carbon more electrophilic, which can slow down the transmetalation step with the electron-rich palladium center. However, EWGs also increase the Lewis acidity of the boron atom, which can sometimes be beneficial.[7] For instance, a 2-chloro substituent can render the pyridine nitrogen less Lewis basic, mitigating catalyst inhibition.[2]

    • Electron-Donating Groups (EDGs): Substituents like -OMe or -NMe₂ increase the electron density of the ring, enhancing the nucleophilicity of the carbon atom and generally facilitating a smoother transmetalation.[6]

The interplay of these effects is visualized in the diagram below.

Electronic_Effects cluster_pyridine Pyridine Ring System cluster_factors Electronic Factors cluster_outcomes Impact on Reactivity Pyridine Pyridineboronic Acid Position Isomeric Position (2-, 3-, or 4-) Pyridine->Position Influenced by Substituents Substituents (EDG vs. EWG) Pyridine->Substituents Influenced by Reactivity Overall Reactivity Position->Reactivity Directly affects SideReactions Side Reactions (e.g., Protodeboronation) Position->SideReactions Strongly affects (esp. 2-pyridyl) Substituents->Reactivity Modulates

Caption: Key electronic factors influencing pyridineboronic acid reactivity.

Steric Effects: The Impact of Molecular Bulk

Steric hindrance arises from the spatial arrangement of atoms and can significantly slow down chemical reactions by impeding the approach of reactants.[8] In the context of pyridineboronic acids, bulky substituents near the reaction center can obstruct the palladium catalyst from coordinating effectively, thereby hindering the oxidative addition or transmetalation steps.[9] This is particularly relevant for ortho-substituted systems, such as those with a substituent at the 3- or 5-position relative to a 4-pyridylboronic acid, or at the 3-position relative to a 2-pyridylboronic acid.

Stability and the Protodeboronation Problem

Perhaps the most common failure mode in these couplings is the premature cleavage of the C-B bond by a proton source, a side reaction known as protodeboronation.[3][4] Pyridineboronic acids, especially basic heteroaromatic ones, are highly susceptible to this decomposition pathway.[3]

Mechanism of Protodeboronation:

  • Acid-Catalyzed: Direct protonolysis of the C-B bond.

  • Base-Catalyzed: Formation of a boronate species, which then reacts with a proton source like water.[3]

Under neutral pH, 2-pyridine boronic acid can form a zwitterionic species that rapidly undergoes unimolecular fragmentation, making it notoriously unstable.[3] To combat this, "slow release" strategies using boronate esters (e.g., MIDA boronates, pinacol esters) or organotrifluoroborates are often employed.[3][4] These derivatives are more stable and hydrolyze in situ to generate a low, steady concentration of the active boronic acid, minimizing the opportunity for protodeboronation.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the general reactivity trends and challenges associated with different classes of substituted pyridineboronic acids based on a synthesis of literature reports.

Boronic Acid ClassExample SubstituentRelative ReactivityKey Challenges & Mitigation Strategies
4-Pyridylboronic Acid H, 3-Me, 3-ClHighGenerally robust and reliable. Less prone to protodeboronation than other isomers.
3-Pyridylboronic Acid H, 4-MeOHighAlso considered a reliable coupling partner with predictable reactivity.
2-Pyridylboronic Acid HVery LowSevere protodeboronation and catalyst inhibition.[1][3] Strategy: Use boronate esters (pinacol, MIDA) or lithium triisopropylborates.[5][10] Requires highly active catalysts (e.g., Buchwald ligands).[11]
Substituted 2-Pyridyl 6-ClLow to ModerateChemoselectivity can be an issue. The 6-halide may remain intact with careful catalyst choice.[10] The electronic effect of the halide can reduce catalyst inhibition.[2]
Substituted 5-Pyridyl 2-Br, 2-Cl, 2-MeOModerate to HighGenerally good reactivity. The substituent at the 2-position can influence stability and catalyst interactions.[12]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, field-proven protocol for a general Suzuki-Miyaura coupling reaction. The causality behind key steps is explained to ensure a self-validating and robust procedure.

Materials and Reagents
  • Aryl Halide (e.g., Aryl Bromide)

  • Substituted Pyridineboronic Acid or Ester (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Experimental Workflow Diagram

Suzuki_Workflow start Start prep 1. Preparation - Add solids (Aryl Halide, Boronic Acid, Base, Catalyst) to flask. start->prep inert 2. Inert Atmosphere - Evacuate and backfill flask with N₂/Ar (3x). - Rationale: Prevents oxidation of Pd(0) catalyst. prep->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. - Rationale: Removes dissolved O₂ which degrades catalyst. inert->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 80-100 °C). - Monitor by TLC/LC-MS. solvent->reaction workup 5. Work-up - Cool to RT. - Dilute with EtOAc, wash with H₂O and brine. - Rationale: Removes inorganic salts and polar impurities. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify end End Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the pyridineboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[11]

    • Causality: Adding solids first under ambient conditions is safer and easier. The choice of base is crucial; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings as they facilitate the formation of the active boronate.

  • Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum until all bubbling ceases, then backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen. This "vac/fill" cycling is critical to remove atmospheric oxygen, preventing catalyst degradation and ensuring high catalytic turnover.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 MeCN/H₂O).[11] Degas by sparging with an inert gas for 20-30 minutes.[11] Add the required volume of the degassed solvent to the reaction flask via a syringe under a positive pressure of inert gas.

    • Causality: Solvents contain dissolved oxygen which must be removed. Sparging is an effective method to achieve this.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.[11] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-18 hours).

  • Work-up: Once complete, cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.

    • Causality: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[1][13]

Conclusion

The reactivity of substituted pyridineboronic acids is a multifaceted challenge that hinges on a delicate balance of electronic, steric, and stability factors. While 3- and 4-pyridylboronic acids are generally robust reagents, the notorious "2-pyridyl problem" necessitates special consideration, often requiring the use of more stable boronate esters and highly active catalyst systems. By understanding the principles outlined in this guide—the influence of substituent electronics, the physical impediment of steric bulk, and the pervasive threat of protodeboronation—researchers can move from a trial-and-error approach to a rational design of synthetic strategy. This deeper, mechanistic understanding is paramount for efficiently navigating the complexities of modern drug discovery and development.

References

A Senior Application Scientist's Guide to Comparative Yield Analysis in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and complex molecules.[1][2] Achieving optimal yield is not merely an academic exercise but a critical factor in the efficiency, scalability, and economic viability of a synthetic route.[3] This guide provides an in-depth comparative analysis of the key parameters governing Suzuki coupling reactions, grounded in mechanistic principles and supported by experimental data, to empower scientists to systematically optimize their reaction outcomes.

The Engine of Synthesis: Understanding the Catalytic Cycle

At its heart, the Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[4][5] A nuanced understanding of this cycle is the foundation for rational optimization; every parameter we adjust targets one or more of these fundamental steps.

The three core steps are:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the bond of an organic halide (or pseudohalide, like a triflate), forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This crucial step requires activation by a base.[3][4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)Ln-X Pd0->OA_Complex Oxidative Addition (+ R¹-X) TM_Complex R¹-Pd(II)Ln-R² OA_Complex->TM_Complex Transmetalation (+ R²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters Influencing Yield: A Comparative Analysis

The success and yield of a Suzuki coupling are a direct function of the interplay between its core components. A systematic, comparative approach to selecting these components is essential for optimization.

The Ligand: The Catalyst's Navigator

The choice of ligand is arguably the most critical factor influencing the catalyst's performance.[3] Ligands modify the steric and electronic properties of the palladium center, directly impacting the rates of oxidative addition and reductive elimination.[2][3]

  • Expertise & Experience: Bulky, electron-rich phosphine ligands are the gold standard for modern Suzuki couplings.[2][7] The bulkiness promotes reductive elimination, while the high electron density at the palladium center facilitates the oxidative addition of challenging substrates like aryl chlorides.[3][7]

Table 1: Comparative Performance of Common Phosphine Ligand Classes

Ligand Class Specific Ligand Examples Key Strengths Typical Substrates Considerations
Biaryl Phosphines SPhos, XPhos, RuPhos High activity, broad scope, effective for hindered substrates and aryl chlorides. Aryl chlorides, bromides, triflates; Heteroaryls.[7] Often the first choice for challenging couplings; can be expensive.
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IMes Strong σ-donors, thermally stable.[3][8] Excellent for sterically hindered and electron-poor substrates.[9][10] Aryl chlorides, nitroarenes.[11][12] Can offer orthogonal selectivity compared to phosphines.[11]
Ferrocenyl Phosphines dppf Robust, versatile, good for a wide range of substrates. Aryl bromides, iodides. Less effective for unactivated aryl chlorides compared to modern biaryl phosphines.

| Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky. | Aryl chlorides and triflates.[13] | Can be sensitive to air. |

The Base: The Activator and Accelerator

The base is not a mere spectator; it is essential for the transmetalation step to occur.[3][14] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium center.[15][16]

  • Expertise & Experience: The choice of base is a delicate balance. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, an overly strong base can promote side reactions or degrade sensitive functional groups.[17] The solubility of the base in the chosen solvent is also a critical factor.[15]

Table 2: Comparative Guide to Bases in Suzuki Coupling

Base Type Basicity Common Applications & Yield Performance Causality & Insights
K₃PO₄ Inorganic Strong Excellent for a broad range of substrates, including challenging aryl chlorides. Often provides high yields (e.g., >95%).[2] Highly effective at forming the active boronate species. Its moderate solubility can be beneficial.
Cs₂CO₃ Inorganic Strong Very effective, particularly with hindered substrates. Often interchangeable with K₃PO₄. The large, soft cesium cation is thought to enhance solubility and catalytic activity.
K₂CO₃ / Na₂CO₃ Inorganic Moderate Widely used for activated aryl bromides and iodides. Yields can be variable with less reactive substrates.[18] A cost-effective and common choice, but may be insufficient for difficult couplings.[19]
KF Inorganic Weak Useful for substrates with base-labile functional groups (e.g., esters).[14] The fluoride ion is believed to play a unique role in activating the boronic acid without strong basicity.[15]

| KOtBu | Organic | Very Strong | Can be effective for very unreactive substrates but used less commonly.[17] | High basicity can accelerate the reaction but increases the risk of side reactions like hydrolysis of the boronic acid. |

The Solvent: The Reaction Environment

The solvent influences the solubility of reactants, the stability of intermediates, and the overall reaction rate.[20] Suzuki couplings are versatile and can be run in a range of solvents, from nonpolar hydrocarbons to polar aprotic solvents and even water.[3][21]

  • Expertise & Experience: For many standard couplings, an aprotic polar solvent or an aromatic hydrocarbon is a reliable starting point. Toluene and 1,4-dioxane are common choices. The addition of a small amount of water can be beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[22][23]

Table 3: Solvent Selection and Rationale

Solvent Type Polarity Common Use Cases Rationale
Toluene Aromatic Nonpolar General purpose, good for a wide range of substrates.[3] High boiling point allows for elevated temperatures. Good solubility for organic reagents.
1,4-Dioxane Ether Polar Aprotic Frequently used, often with water as a co-solvent.[4] Miscible with water, which aids in dissolving inorganic bases.
THF Ether Polar Aprotic Common for room-temperature couplings with reactive substrates. Lower boiling point limits reaction temperature but is suitable for mild conditions.
DMF / NMP Amide Polar Aprotic Can accelerate reactions, but may also influence selectivity.[22] High polarity can stabilize charged intermediates in the catalytic cycle.[20]

| Water | Protic | Very Polar | Used in "green" chemistry protocols, often with a co-solvent.[3][24] | Economical, safe, and excellent for dissolving inorganic bases.[3] |

A Practical Workflow for Comparative Yield Analysis

To objectively compare reaction parameters, a systematic experimental design is crucial. A high-throughput screening (HTS) approach using a multi-well plate is an efficient method for this purpose.

Caption: Workflow for comparative analysis of Suzuki coupling conditions.

General Protocol for Ligand/Base Screening

This protocol describes a self-validating system for comparing different conditions in parallel.

1. Reagent Preparation:

  • Prepare stock solutions of the aryl halide, boronic acid, palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen solvent.

  • Prepare separate vials or wells containing pre-weighed amounts of each solid base and ligand to be tested.

2. Reaction Setup (Inert Atmosphere):

  • To each vial/well containing the base and ligand, add the palladium precursor stock solution.

  • Initiate the reactions by adding the aryl halide stock solution followed by the boronic acid stock solution.

  • Seal the vials/plate securely.

3. Reaction Incubation:

  • Place the reaction block or plate on a magnetic stirring hotplate set to the desired temperature (e.g., 80-100 °C).[4]

  • Allow the reactions to stir for a predetermined time (e.g., 2-24 hours).[2]

4. Work-up and Analysis:

  • Cool the reaction mixture to room temperature.

  • Quench each reaction with a small amount of water.

  • Add an organic solvent (e.g., ethyl acetate), shake, and allow the layers to separate.

  • Take an aliquot from the organic layer of each well for analysis by LC-MS or GC-MS to determine the conversion of starting material and formation of product.

  • For precise yield determination, concentrate the organic layer and analyze the residue by ¹H NMR, integrating the product peaks against the internal standard.

Trustworthiness through Self-Validation: Include a "control" reaction in your array—a set of conditions known from literature or previous experiments to give a high yield. If the control reaction performs as expected, it validates the integrity of your experimental setup, reagents, and analytical methods.

Troubleshooting Common Low-Yield Scenarios

  • Problem: Low Conversion / No Reaction.

    • Cause: Inefficient oxidative addition or catalyst deactivation.

    • Solution: Switch to a more electron-rich, bulky ligand (e.g., move from PPh₃ to an XPhos-type ligand). Ensure the palladium precursor is being properly reduced to Pd(0); using a pre-catalyst can sometimes resolve this.[25]

  • Problem: Significant Homocoupling of Boronic Acid.

    • Cause: The reaction conditions are too harsh, or oxygen is present.

    • Solution: Thoroughly degas the solvent and ensure a robust inert atmosphere. Consider a milder base or lower reaction temperature.

  • Problem: Deboronated Starting Material.

    • Cause: The boronic acid is unstable under the reaction conditions, often exacerbated by a strong base or prolonged heating.[6][17]

    • Solution: Use a milder base (e.g., KF or K₂CO₃).[14] Switch to a more stable boronic ester (e.g., a pinacol ester).[6] Use a more active catalyst system to shorten the reaction time.[25]

By systematically evaluating and comparing the core components of the Suzuki-Miyaura reaction, researchers can move beyond trial-and-error and adopt a rational, data-driven approach to optimization. This guide provides the foundational knowledge and a practical framework to confidently navigate the complexities of this powerful reaction, ultimately leading to higher yields and more efficient synthesis.

References

A Comparative Guide to the Strategic Advantages of 2-Chloro-4-methoxypyridine-5-boronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Substituted pyridine scaffolds are ubiquitous in pharmacologically active molecules, making the choice of functionalized pyridine reagents paramount. This guide provides an in-depth technical comparison of 2-Chloro-4-methoxypyridine-5-boronic acid, elucidating its distinct advantages over alternative reagents and offering a clear rationale for its use in constructing complex molecular architectures.

The Strategic Value of a Bifunctional Reagent

At its core, the utility of this compound[1][2][3] lies in its engineered bifunctionality. It possesses two distinct reactive sites with orthogonal reactivity: a boronic acid at the C5 position and a chloro group at the C2 position. This arrangement is not accidental; it is a strategic design that enables sequential, site-selective functionalization, a cornerstone of modern synthetic strategy.

The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, one of the most robust and widely used methods for forming carbon-carbon bonds.[4][5] The electronic nature of the pyridine ring, influenced by the electron-donating methoxy group and the electron-withdrawing chloro group, modulates the reactivity of the boronic acid for efficient coupling.

Crucially, the chloro group at the C2 position is significantly less reactive in typical Suzuki-Miyaura conditions compared to a bromo or iodo substituent.[6][7] This inherent difference in reactivity allows chemists to perform a Suzuki-Miyaura coupling at the C5-boron position while preserving the C2-chloro bond for subsequent transformations. This opens the door to a second, distinct coupling event, such as a Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki reaction under more forcing conditions. This sequential approach is a powerful tool for rapidly building molecular diversity from a single, advanced intermediate.

Comparative Analysis: Why Choose this compound?

To fully appreciate the advantages of this reagent, we must compare it to viable alternatives. The choice of an alternative depends on the synthetic goal, but common choices often involve sacrificing the strategic potential for sequential coupling.

ReagentKey Structural FeatureAdvantagesLimitations & Disadvantages
This compound C5-Boronic Acid & C2-Chloro groupEnables sequential, site-selective cross-coupling. High versatility for building complex scaffolds. The C2-Cl bond can be functionalized in a later step.Requires careful optimization of reaction conditions to ensure selectivity.
2-Methoxypyridine-5-boronic acid [8][9]C5-Boronic Acid onlySimpler reagent for a single C-C bond formation. May offer slightly higher yields in a single Suzuki coupling due to lack of deactivating chloro group.No handle for subsequent functionalization. Limits the synthetic route to a single coupling at that position.
(4-Methoxypyridin-2-yl)boronic acid [10]C2-Boronic AcidUseful for synthesizing 2-aryl-4-methoxypyridines.Different substitution pattern. Lacks the C2-halogen handle for sequential reactions.
5-Bromo-2-chloro-4-methoxypyrimidine [6][7]C5-Bromo & C2-Chloro group (Pyrimidine core)Excellent example of selective coupling based on halogen reactivity (C-Br > C-Cl).Different heterocyclic core (pyrimidine vs. pyridine), leading to fundamentally different molecular scaffolds.

The data clearly indicates that for syntheses requiring the construction of a di-substituted pyridine with different groups at the C5 and C2 positions, this compound is the superior strategic choice. It provides a planned, two-step pathway that is often more efficient than attempting a double coupling on a di-halogenated pyridine, which can suffer from mixtures of products.

Experimental Protocols & Mechanistic Insight

Trustworthiness in synthesis comes from robust, reproducible protocols. The following section details a validated procedure for the first key transformation—the Suzuki-Miyaura coupling—and explains the causality behind the chosen conditions.

Workflow for Sequential Cross-Coupling

The primary advantage of this compound is its application in a two-stage synthetic sequence.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 2-Chloro-4-methoxypyridine- 5-boronic acid C Pd Catalyst, Base Dioxane/H₂O, Heat A->C B Ar¹-X (Aryl Halide) B->C D Intermediate: 2-Chloro-4-methoxy-5-aryl¹-pyridine C->D F Pd Catalyst, Ligand, Base Toluene, Heat D->F E R¹R²NH (Amine) E->F G Final Product: 2-(R¹R²N)-4-methoxy-5-aryl¹-pyridine F->G

Caption: Sequential functionalization workflow using the target reagent.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

1. Reaction Setup:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.2 equivalents).

  • Add the aryl bromide (1.0 equivalent) and potassium phosphate (K₃PO₄, 2.5 equivalents).

  • Rationale: K₃PO₄ is a robust base often effective for heteroaryl couplings, promoting the transmetalation step without degrading sensitive substrates.[7]

2. Catalyst and Ligand Addition:

  • Under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Rationale: Modern pre-catalysts like those based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos) are highly active and essential for efficiently coupling heteroaryl chlorides and bromides, which can be challenging substrates.[7]

3. Solvent Addition:

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Rationale: The use of an aqueous co-solvent is common and often crucial for the Suzuki-Miyaura catalytic cycle.[4] Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

4. Reaction Execution:

  • Seal the vessel and place it in a preheated oil bath or microwave reactor at 80-100 °C.

  • Stir the reaction vigorously for 2-12 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the limiting reagent is consumed.

5. Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-methoxy-5-arylpyridine.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) complex.

Suzuki_Cycle cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) ar_x Ar¹-X pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1 ar_x->pd_complex1 pd_complex2 Ar¹-Pd(II)(R)L₂ pd_complex1->pd_complex2 boronic R-B(OH)₂ boronic->pd_complex2 base Base (e.g., K₃PO₄) base->boronic pd_complex2->pd0 product Ar¹-R (Coupled Product) pd_complex2->product

References

A Researcher's Guide to Product Structure Confirmation: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can invalidate extensive biological screening, derail development timelines, and compromise patient safety. While individual analytical techniques provide pieces of the puzzle, a robust, self-validating confirmation is only achieved through an integrated, multi-technique approach. This guide provides a comparative framework for leveraging the core spectroscopic tools—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to build an irrefutable case for your product's structure. We will move beyond a simple recitation of principles to explore the causality behind experimental choices, providing field-proven insights for the modern researcher.

The Spectroscopic Toolkit: An Orthogonal View of Molecular Structure

No single technique "sees" a molecule in its entirety. Instead, each interacts with a different physical property of the molecule, providing complementary, or "orthogonal," data points. The power of this approach lies in the convergence of these independent measurements to a single, consistent structural hypothesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing the chemical environment and connectivity of every atom in the carbon-hydrogen framework. It is the unparalleled cornerstone for detailed structural elucidation.[1][2][3]

  • Mass Spectrometry (MS) measures the mass-to-charge ratio of a molecule and its fragments, providing the exact molecular weight and, with high resolution, the molecular formula.[4][5] It serves as the definitive confirmation of elemental composition.

  • Infrared (IR) Spectroscopy measures the absorption of infrared light by molecular vibrations.[6][7] This provides a rapid and effective "fingerprint" of the functional groups present in the molecule.[1][8]

The strategic integration of these techniques forms a self-validating system where the weaknesses of one method are covered by the strengths of another.

Deep Dive I: Nuclear Magnetic Resonance (NMR) — The Molecular Blueprint

NMR is the most powerful and informative technique for de novo structure elucidation of organic compounds.[9][10] It provides a detailed map of the atomic framework.

Causality Behind the Experiment: Why NMR is Foundational

NMR's power stems from its ability to provide rich, localized information about the environment of each proton and carbon atom.[2] The key parameters derived from a simple 1D proton NMR spectrum are:

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of a proton. Protons attached to electronegative atoms are "deshielded" and appear at a higher chemical shift (further left).[8] This provides the first clues to the types of functional groups present.[11]

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This gives a quantitative ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into a pattern (e.g., a triplet, a quartet) is caused by the influence of neighboring protons. The 'n+1 rule' allows us to determine the number of protons on adjacent carbons, providing direct evidence of atomic connectivity.[6][9]

A ¹³C NMR spectrum complements this by showing a single peak for each unique carbon atom in the molecule, confirming the complexity of the carbon skeleton.[2]

Workflow for Acquiring High-Quality NMR Data

A logical, step-by-step process is crucial for obtaining clean, interpretable data. This workflow ensures that fundamental parameters are established before proceeding to more complex experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep 1. Prepare Sample (2-5 mg in 0.6 mL of deuterated solvent) Insert 2. Insert Sample & Lock Prep->Insert Shim 3. Shim Magnet (Optimize B₀ homogeneity) Insert->Shim Tune 4. Tune Probe Shim->Tune H1 5. Acquire ¹H NMR (Determine pulse width) Tune->H1 C13 6. Acquire ¹³C NMR H1->C13 TwoD 7. Acquire 2D NMR (COSY, HSQC, HMBC) if structure is complex C13->TwoD Process 8. Process Data (Fourier Transform, Phase, Baseline Correction) C13->Process TwoD->Process Assign 9. Assign Structure Process->Assign Integrated_Workflow Start Purified Product IR 1. IR Spectroscopy Start->IR IR_Check Functional Groups Consistent with Expected Product? IR->IR_Check MS 2. High-Resolution MS IR_Check->MS Yes Fail Structure Incorrect Re-evaluate Synthesis or Purification IR_Check->Fail No MS_Check Molecular Formula Matches Expectation? MS->MS_Check NMR 3. NMR Spectroscopy (¹H, ¹³C, 2D) MS_Check->NMR Yes MS_Check->Fail No NMR_Check Proposed Structure Consistent with ALL NMR Data? NMR->NMR_Check Final Structure Confirmed NMR_Check->Final Yes NMR_Check->Fail No

References

A Comparative Guide to Pyridine Boronic Acids in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel therapeutic agents. Substituted pyridine boronic acids are a cornerstone in modern medicinal chemistry, primarily serving as versatile coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to construct complex molecular architectures.[1][2] This guide provides an in-depth technical comparison of compounds derived from 2-Chloro-4-methoxypyridine-5-boronic acid and its structural analogs, with a focus on their application in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative biological data to inform your selection of reagents for targeted drug discovery.

The Strategic Importance of Substituted Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions with biological targets, making it a key component in many kinase inhibitors.[3][4][5] The introduction of substituents such as chloro and methoxy groups, as in this compound, allows for fine-tuning of the electronic and steric properties of the final molecule, which can significantly impact its biological activity and pharmacokinetic profile.[3]

Comparative Analysis of Pyridine Boronic Acid Building Blocks

While direct comparative studies of a wide range of pyridine boronic acids in the synthesis of a single inhibitor class are not always available in published literature, we can synthesize data from various sources to draw meaningful comparisons. Here, we will focus on the application of this compound and its analogs, (4-Methoxypyridin-2-yl)boronic acid and 2-Methoxypyridine-5-boronic acid, in the context of synthesizing kinase inhibitors, particularly those targeting the PI3K/mTOR and JAK/STAT pathways.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[6] The reactivity of the pyridine boronic acid is influenced by the position of the boronic acid group and the nature of other substituents on the ring.

Building BlockKey Structural FeaturesGeneral Reactivity in Suzuki Coupling
This compound Boronic acid at C5, Chloro at C2, Methoxy at C4The electron-withdrawing chloro group can influence the reactivity of the pyridine ring. The boronic acid at the 5-position generally shows good reactivity.
(4-Methoxypyridin-2-yl)boronic acid Boronic acid at C2, Methoxy at C4The boronic acid at the 2-position can sometimes present challenges due to the "2-pyridyl problem," where the adjacent nitrogen can coordinate with the palladium catalyst. However, with appropriate ligand selection, this can be overcome.[7]
2-Methoxypyridine-5-boronic acid Boronic acid at C5, Methoxy at C2Similar to the title compound, the boronic acid at the 5-position is generally favorable for Suzuki coupling. The position of the methoxy group can influence the electronic properties and, consequently, the biological activity of the final compound.
Impact on Biological Activity: A Case Study in Kinase Inhibition

The choice of the pyridine boronic acid building block can have a profound impact on the biological activity of the resulting inhibitor. The substituents on the pyridine ring can form crucial interactions with the amino acid residues in the kinase active site.

To illustrate this, let's consider the synthesis of hypothetical kinase inhibitors targeting the PI3K/mTOR pathway, a critical signaling cascade in cancer.[2][8][9][10][11]

Table 1: Hypothetical Comparative Biological Activity of Kinase Inhibitors Derived from Pyridine Boronic Acid Analogs

Building Block UsedResulting InhibitorTarget KinaseIC50 (nM)Rationale for Activity
This compound Inhibitor AmTOR85The 2-chloro and 4-methoxy substituents may provide a specific electronic and steric profile that fits the mTOR active site.
(4-Methoxypyridin-2-yl)boronic acid Inhibitor BPI3Kα50The 4-methoxypyridinyl moiety is a known feature in some potent kinase inhibitors, potentially forming key hydrogen bonds.[3]
2-Methoxypyridine-5-boronic acid Inhibitor CJAK2120The 2-methoxy group may influence the conformation of the inhibitor, leading to differential selectivity for members of the JAK family.[4][12]

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate how different building blocks can influence biological activity. Real-world data would be required for a definitive comparison.

For a concrete example, a series of novel pyrimidine molecules containing a boronic acid moiety were identified as potent VCP/p97 inhibitors. The lead compound in this series demonstrated an enzymatic IC50 of 54.7 nM and showed significant anti-proliferative effects in non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC50 values of 2.80 µM and 0.86 µM, respectively.[13] This highlights the potential of incorporating a boronic acid-bearing heterocyclic scaffold in the design of potent enzyme inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key experiments relevant to the synthesis and evaluation of compounds derived from pyridine boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of a pyridine boronic acid with an aryl halide to form a biaryl compound, a common core structure in kinase inhibitors.

Materials:

  • Pyridine boronic acid (e.g., this compound) (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 equiv), the pyridine boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit.

Visualization of Key Concepts

To better understand the processes described, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_assay Biological Assay Workflow start Start Materials: Pyridine Boronic Acid Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification (Column Chromatography) suzuki->purification product Final Compound (Kinase Inhibitor) purification->product compound Synthesized Compound assay In Vitro Kinase Inhibition Assay compound->assay data Data Analysis (IC50 Calculation) assay->data result Biological Activity Data data->result

Caption: Experimental workflow for synthesis and biological evaluation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion

The selection of a specific substituted pyridine boronic acid is a critical decision in the design and synthesis of novel kinase inhibitors. As demonstrated, variations in the substitution pattern on the pyridine ring can significantly influence both synthetic accessibility and biological potency. While this compound represents a valuable building block, a comparative analysis against its structural analogs like (4-Methoxypyridin-2-yl)boronic acid and 2-Methoxypyridine-5-boronic acid is essential for optimizing lead compounds. This guide provides a framework for making informed decisions by integrating synthetic strategy with biological outcomes, ultimately accelerating the journey from concept to clinical candidate.

References

The Strategic Advantage of 2-Chloro-4-methoxypyridine-5-boronic Acid in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging C-C bonds, yet its success is critically dependent on the judicious selection of building blocks. This guide provides an in-depth technical comparison of 2-Chloro-4-methoxypyridine-5-boronic acid, examining its performance, advantages, and practical application in the synthesis of high-value molecules, such as kinase inhibitors.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized pyridine derivative that offers a unique combination of reactive sites. The boronic acid at the C5 position serves as the nucleophilic partner in Suzuki-Miyaura couplings, while the methoxy group at C4 and the chloro group at C2 provide electronic modulation and an additional handle for subsequent diversification. This trifecta of functionalities makes it an exceptionally valuable reagent for building complex molecular architectures, particularly those found in biologically active compounds targeting signaling pathways in diseases like cancer.[1]

The strategic placement of these groups influences the reagent's stability and reactivity. Unlike 2-pyridylboronic acids, which are notoriously unstable and prone to protodeboronation (the "2-pyridyl problem"), the C5-boronic acid moiety in this reagent exhibits greater stability and more reliable performance in cross-coupling reactions.[2]

Core Application: The Suzuki-Miyaura Catalytic Cycle

The power of this compound is primarily harnessed through the palladium-catalyzed Suzuki-Miyaura reaction. Understanding the catalytic cycle is fundamental to appreciating the rationale behind experimental choices and for troubleshooting reactions. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R¹-R² Reductive_Elimination->Coupled_Product Boronate R²-B(OR)₂⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Boronic_Acid R²-B(OH)₂ Base->Boronic_Acid Boronic_Acid->Boronate Activation Halide R¹-X Halide->Oxidative_Addition Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Suzuki-Miyaura Coupling Boronic_Acid 2-Chloro-4-methoxypyridine- 5-boronic acid Conditions Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) Dioxane/H₂O (solvent) 90 °C, 8h Boronic_Acid->Conditions Pyrimidine_Core 4-Chloro-1-(THP)-1H- pyrazolo[3,4-d]pyrimidine Pyrimidine_Core->Conditions Product 4-(2-Chloro-4-methoxypyridin-5-yl)- 1-(THP)-1H-pyrazolo[3,4-d]pyrimidine Conditions->Product Purification Workup & Column Chromatography Product->Purification Final_Product Purified Intermediate Purification->Final_Product

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.